Pneumocandin C0
Description
The exact mass of the compound Pneumocandin C(0) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Echinocandins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
N-[(3S,6S,9S,11R,15S,20S,21R,24S,26R)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(2R)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80N8O17/c1-5-25(2)18-26(3)12-10-8-6-7-9-11-13-38(66)52-32-21-36(64)47(72)56-46(71)34-20-31(62)24-58(34)50(75)40(35(63)22-37(51)65)54-48(73)41(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)33-19-30(61)23-57(33)49(74)39(27(4)59)53-44(32)69/h14-17,25-27,30-36,39-43,47,59-64,67-68,72H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,73)(H,55,70)(H,56,71)/t25?,26?,27-,30-,31-,32?,33+,34+,35-,36+,39+,40+,41+,42-,43?,47-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMHTGKXJQHTQV-YWVCOZMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2CC(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1C[C@@H]([C@H](NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)C([C@@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80N8O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1065.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144074-96-4 | |
| Record name | Pneumocandin C(0) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144074964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Discovery and Isolation of Pneumocandin C0 from Glarea lozoyensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pneumocandin C0 is a lipopeptide of the echinocandin class, naturally produced by the filamentous fungus Glarea lozoyensis. As an isomer of the more abundant and commercially significant Pneumocandin B0, this compound presents unique challenges and opportunities in antifungal drug discovery and development. This technical guide provides an in-depth overview of the discovery, fermentation, isolation, and purification of this compound. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key processes to aid researchers in this field. The methodologies described are compiled from established practices for pneumocandin production and purification, with specific considerations for the isolation of the C0 isomer.
Introduction to Pneumocandins and Glarea lozoyensis
Pneumocandins are cyclic lipohexapeptides that exhibit potent antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] This mechanism of action provides a high degree of selectivity for fungal pathogens with minimal effects on mammalian cells, making echinocandins a valuable class of antifungal agents.[1][2] The producing organism, Glarea lozoyensis (formerly classified as Zalerion arboricola), is a filamentous fungus that synthesizes a variety of pneumocandin analogues, including the clinically important Pneumocandin B0, which is the precursor for the semi-synthetic antifungal drug Caspofungin.[3][4]
This compound is a structural isomer of Pneumocandin B0, differing in the position of a hydroxyl group on a proline residue. While typically produced in smaller quantities than other pneumocandins like A0 and B0, its formation can be influenced by fermentation conditions, particularly high residual fructose concentrations. Understanding the factors that govern its production and developing efficient isolation methods are crucial for further pharmacological evaluation and potential therapeutic applications.
Fermentation of Glarea lozoyensis for Pneumocandin Production
The production of pneumocandins is achieved through submerged fermentation of Glarea lozoyensis. The composition of the fermentation medium and the control of process parameters are critical for maximizing titers and influencing the ratio of different pneumocandin analogues.
Culture Maintenance and Inoculum Development
Glarea lozoyensis strains, such as ATCC 20868 (wild-type) or mutant strains like ATCC 74030 which is a high-producer of Pneumocandin B0, can be used. Cultures are typically maintained on solid agar slants and propagated through a multi-stage inoculum development process to ensure a healthy and abundant mycelial biomass for inoculation of the production fermenter.
Production Fermentation
The fermentation process for pneumocandin production is typically a fed-batch process conducted in stirred-tank bioreactors. Key parameters such as temperature, pH, dissolved oxygen, and nutrient feeding are carefully controlled.
Experimental Protocol: Shake Flask Fermentation
-
Seed Culture: Inoculate 50 mL of seed medium in a 250-mL shake flask with 10 mL of frozen mycelia of G. lozoyensis. Incubate at 25°C and 220 rpm for 168 hours.
-
Production Culture: Inoculate 50 mL of fermentation medium in a 250-mL flask with 10% (v/v) of the seed culture.
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Incubation: Incubate the production culture at 25°C and 220 rpm for up to 432 hours.
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Monitoring: Monitor the fermentation for key parameters such as biomass, substrate consumption, and pneumocandin production. High residual fructose concentrations have been noted to affect the levels of Pneumocandin B0 and C0.
Table 1: Representative Fermentation Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Carbon Source (e.g., Fructose, Mannitol, Glucose) | 20-40 | 50-100 (often fed) |
| Nitrogen Source (e.g., Yeast Extract, Peptone) | 5-10 | 10-20 |
| Phosphate Source (e.g., KH2PO4) | 1-2 | 2-4 |
| Trace Elements (e.g., MgSO4·7H2O) | 0.5-1 | 1-2 |
Note: The exact composition of industrial fermentation media is often proprietary and optimized for specific strains and process conditions.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth is a multi-step process involving extraction and chromatography. The primary challenge lies in the separation of C0 from the more abundant and structurally similar B0 isomer.
Extraction from Fermentation Broth
Pneumocandins are primarily located within the mycelial biomass. Therefore, the first step is to separate the biomass from the broth, followed by solvent extraction.
Experimental Protocol: Extraction
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Biomass Separation: Harvest the mycelia from the fermentation broth by centrifugation at 8000 x g for 10 minutes or by filtration.
-
Solvent Extraction: Extract the wet biomass with a suitable organic solvent such as n-butanol or isobutanol. A common ratio is 1:2.5 (biomass:solvent).
-
Concentration: Separate the solvent layer containing the pneumocandins and concentrate it under vacuum.
-
Liquid-Liquid Extraction: Perform liquid-liquid extraction to remove impurities.
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Precipitation: Precipitate the crude pneumocandin mixture from the concentrated extract.
Chromatographic Separation of Pneumocandin B0 and C0
The separation of Pneumocandin B0 and C0 is typically achieved using normal-phase or hydrophilic interaction liquid chromatography (HILIC) due to the small difference in polarity between the two isomers.
Experimental Protocol: Chromatographic Separation
-
Stationary Phase: Utilize a hydrophilic stationary phase, such as unmodified silica gel.
-
Mobile Phase: Employ a hydrophobic mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution. A typical composition is 80-90% (v/v) acetonitrile and 10-20% (v/v) acidic aqueous solution.
-
Sample Loading: Dissolve the crude pneumocandin sample in the mobile phase.
-
Elution: Pass the sample through the column and collect fractions. The separation of B0 and C0 is achieved based on their differential interaction with the stationary phase.
-
Analysis: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing pure this compound.
Table 2: Quantitative Data on Pneumocandin Production
| Parameter | Value | Reference |
| Pneumocandin B0 Titer (Shake Flask, Engineered Strain) | 2131 µg/mL | |
| Pneumocandin B0 Titer (Fed-batch, Engineered Strain) | 2711 mg/L | |
| Pneumocandin A0:B0 Ratio (Wild-Type) | 7:1 | |
| Pneumocandin A0:B0 Ratio (Mutant Strain) | 1:80 |
Note: Specific titers for this compound are not widely reported in the literature and are dependent on the producing strain and fermentation conditions.
Structure Elucidation
The structure of pneumocandins, including C0, has been determined primarily through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These techniques are essential for confirming the identity and purity of the isolated compound.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Mechanism of Action of Echinocandins
Caption: Inhibition of fungal cell wall synthesis by this compound.
Conclusion
The discovery and isolation of this compound from Glarea lozoyensis represent a specialized area within the broader field of echinocandin research. While not as extensively studied as Pneumocandin B0, the unique structural properties of C0 may offer novel insights into the structure-activity relationships of this important class of antifungal agents. The methodologies outlined in this guide provide a framework for researchers to produce, isolate, and purify this compound for further investigation. Future research may focus on optimizing fermentation conditions to enhance C0 production, developing more efficient and scalable purification strategies, and fully characterizing its antifungal spectrum and potency.
References
- 1. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Unraveling the Fungicidal Action of Pneumocandin C0: A Technical Guide to its Mechanism of Action on Fungal Cell Walls
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanism of action of Pneumocandin C0, a potent antifungal agent, on the fungal cell wall. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from closely related and well-studied pneumocandins to provide a comprehensive understanding of its fungicidal activity. The primary mode of action for pneumocandins is the non-competitive inhibition of β-(1,3)-D-glucan synthase, a critical enzyme in maintaining the structural integrity of the fungal cell wall. This inhibition leads to a cascade of events culminating in osmotic lysis and cell death.
Core Mechanism: Inhibition of β-(1,3)-D-Glucan Synthase
This compound, like other members of the echinocandin class of antifungals, targets the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells, making it an excellent target for antifungal therapy.[1][2] The enzyme responsible for the synthesis of this polymer is β-(1,3)-D-glucan synthase.[3] Pneumocandins act as non-competitive inhibitors of this enzyme complex, leading to the depletion of glucan in the cell wall.[3][4] This disruption of the cell wall's structural integrity results in osmotic instability and ultimately, cell lysis.
The lipophilic side chain of the pneumocandin molecule is crucial for its antifungal activity, acting as an anchor in the fungal cell membrane, thereby facilitating the inhibition of the membrane-bound glucan synthase complex.
Quantitative Data on Pneumocandin Activity
Table 1: In Vitro Activity of Pneumocandin Analogs Against Candida Species (MIC in µg/mL)
| Fungal Species | L-733,560 (Mean MIC) | MK-0991 (Caspofungin) (MIC Range) |
| Candida albicans | 0.15 | ≤0.06 - 0.25 |
| Candida tropicalis | 0.28 | ≤0.06 - 0.25 |
| Candida parapsilosis | 0.72 | 0.12 - 1 |
| Candida krusei | 0.78 | 0.12 - 0.5 |
| Candida glabrata | 0.2 | ≤0.06 - 0.25 |
| Candida lusitaniae | 0.15 | 0.12 - 0.5 |
| Candida guilliermondii | 1.25 | 1 - 4 |
Table 2: In Vitro Activity of Pneumocandin Analogs Against Other Fungi
| Fungal Species | L-733,560 (Mean MIC in µg/mL) | MK-0991 (Caspofungin) (MIC Range in µg/mL) |
| Cryptococcus neoformans | - | 4 - >16 |
Table 3: Inhibitory Activity of Pneumocandin Analogs against β-(1,3)-D-Glucan Synthase (IC50)
| Compound | Fungal Species | IC50 (µg/mL) |
| Pneumocandin Analogs | Candida albicans | 0.1 - 1.6 |
Fungal Cell Wall Stress Response
The inhibition of β-(1,3)-D-glucan synthesis by this compound induces a significant stress response in the fungal cell. This is a compensatory mechanism aimed at mitigating the damage to the cell wall. A key feature of this response is the increased synthesis of chitin, another crucial polysaccharide in the fungal cell wall. This upregulation of chitin production is mediated by several conserved signaling pathways.
The primary signaling cascades involved in the fungal cell wall stress response are:
-
The Protein Kinase C (PKC) Pathway: This pathway is a central regulator of cell wall integrity.
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The High Osmolarity Glycerol (HOG) Pathway: This pathway responds to osmotic stress, which is a direct consequence of cell wall weakening.
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The Calcineurin Pathway: This calcium-dependent signaling pathway plays a role in various stress responses, including cell wall stress.
These pathways converge to activate transcription factors that upregulate the expression of chitin synthase genes, leading to a compensatory increase in chitin production to reinforce the compromised cell wall.
Caption: Fungal cell wall stress response to this compound.
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of pneumocandins.
β-(1,3)-D-Glucan Synthase Activity Assay
This assay measures the in vitro inhibitory activity of a compound against β-(1,3)-D-glucan synthase.
a. Preparation of Fungal Microsomal Membranes:
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Grow the desired fungal strain (e.g., Candida albicans) in a suitable liquid medium to mid-logarithmic phase.
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Harvest the cells by centrifugation and wash with a suitable buffer (e.g., Tris-HCl with EDTA).
-
Disrupt the cells using mechanical means (e.g., bead beating or French press) in a lysis buffer containing protease inhibitors.
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Centrifuge the lysate at a low speed to remove cell debris.
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Centrifuge the resulting supernatant at a high speed to pellet the microsomal membranes.
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Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
b. Glucan Synthase Assay:
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Prepare a reaction mixture containing Tris buffer, a divalent cation (e.g., MnCl2), a non-ionic detergent (e.g., digitonin), and UDP-[3H]glucose as the substrate.
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Add the prepared microsomal membranes to the reaction mixture.
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To test for inhibition, add varying concentrations of the test compound (e.g., this compound) to the reaction mixture.
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Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
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Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
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Filter the reaction mixture through a glass fiber filter to capture the radiolabeled glucan polymer.
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Wash the filter extensively to remove unincorporated UDP-[3H]glucose.
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Measure the radioactivity on the filter using a scintillation counter.
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Calculate the percent inhibition of glucan synthase activity at each compound concentration and determine the IC50 value.
Caption: Workflow for β-(1,3)-D-glucan synthase activity assay.
Analysis of Fungal Cell Wall Composition
This protocol is used to quantify the changes in the major polysaccharide components of the fungal cell wall in response to treatment with a test compound.
a. Cell Wall Isolation:
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Grow the fungal strain in the presence and absence of the test compound.
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Harvest and wash the cells.
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Disrupt the cells mechanically.
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Wash the cell homogenate repeatedly with a salt solution (e.g., NaCl) to remove cytoplasmic contents.
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Treat the crude cell wall fraction with detergents (e.g., SDS) and reducing agents (e.g., β-mercaptoethanol) to remove membranes and proteins.
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Wash the purified cell walls extensively with water and lyophilize.
b. Polysaccharide Quantification:
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Glucan Quantification:
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Hydrolyze a known amount of purified cell walls with a strong acid (e.g., sulfuric acid) to break down glucans into glucose monomers.
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Neutralize the hydrolysate.
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Quantify the glucose content using a suitable method, such as high-performance liquid chromatography (HPLC) with a refractive index detector or an enzymatic glucose assay.
-
-
Chitin Quantification:
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Hydrolyze a known amount of purified cell walls to convert chitin into glucosamine.
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Quantify the glucosamine content using a colorimetric assay (e.g., the Morgan-Elson assay) or HPLC.
-
Caption: Workflow for fungal cell wall composition analysis.
Conclusion
This compound represents a powerful antifungal agent with a well-defined mechanism of action targeting the fungal cell wall. Its specific inhibition of β-(1,3)-D-glucan synthase leads to catastrophic structural failure of the cell wall, resulting in fungal cell death. Understanding the intricacies of this mechanism, including the fungal stress response pathways, is crucial for the development of new and improved antifungal therapies and for managing the emergence of resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation of pneumocandins and other cell wall-active antifungal agents. Further research to obtain specific quantitative data for this compound will be invaluable in fully characterizing its antifungal profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Pneumocandin C0: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin C0 is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus Glarea lozoyensis.[1] As an isomer of the more extensively studied Pneumocandin B0, this compound shares a similar molecular formula and core structure but differs in the hydroxylation pattern of its proline residue. This subtle structural variation can influence its physicochemical properties, impacting its solubility, stability, and ultimately its potential as an antifungal agent or a precursor for semi-synthetic derivatives. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its mechanism of action.
Core Physicochemical Properties
| Property | Value (this compound) | Value (Pneumocandin B0) | Reference |
| Molecular Weight | 1065.21 g/mol | 1065.2 g/mol | [2] |
| Molecular Formula | C₅₀H₈₀N₈O₁₇ | C₅₀H₈₀N₈O₁₇ | [2][3] |
| CAS Number | 144074-96-4 | 135575-42-7 | [2] |
| Appearance | White to off-white powder | White crystalline powder | |
| Melting Point | Data not available | Data not available | |
| pKa | Data not available | Data not available | |
| Solubility | Soluble in DMSO, ethanol, and methanol; limited water solubility. | Soluble in ethanol, methanol, DMF, and DMSO; limited water solubility. | |
| Stability | Stable for 2 years at -20°C as a powder. | Data not available |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this compound are crucial for its development and quality control. The following sections outline methodologies for key experiments.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, ensuring a column height of 2-3 mm. The tube is then tapped gently to compact the sample.
-
Apparatus: A calibrated digital melting point apparatus is used for the determination.
-
Procedure:
-
An initial rapid heating run can be performed to determine an approximate melting range.
-
For an accurate determination, a fresh sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 10-15 °C below the estimated melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the completion of melting. This range is reported as the melting point.
-
Solubility Profile Assessment
Determining the solubility of this compound in various solvents is essential for formulation development and for designing further experiments.
Methodology:
-
Solvent Selection: A range of pharmaceutically relevant solvents of varying polarities should be tested (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), etc.).
-
Equilibrium Solubility Method (Shake-Flask):
-
An excess amount of this compound is added to a known volume of each solvent in a sealed vial.
-
The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting saturated solutions are filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). The solubility is typically expressed in mg/mL or µg/mL.
-
Stability Studies
Stability testing is performed to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light.
Methodology:
-
Forced Degradation Studies: To identify potential degradation products and pathways, this compound is subjected to stress conditions, including:
-
Acidic and Basic Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: The solid compound is heated to a high temperature.
-
Photodegradation: The compound is exposed to UV and visible light.
-
Samples are taken at various time points and analyzed by a stability-indicating HPLC method to track the formation of degradation products.
-
-
Long-Term Stability:
-
This compound is stored under controlled temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH) for an extended period.
-
Samples are withdrawn at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed for purity, potency, and the presence of any degradation products.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture, making it ideal for assessing the purity of this compound and separating it from its isomers.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A silica-based column is often employed for the separation of pneumocandin isomers.
-
Mobile Phase: A mixture of organic solvents and an aqueous buffer is used as the mobile phase. For example, a mobile phase consisting of ethyl acetate, methanol, and water in a specific ratio (e.g., 84:9:7, v/v/v) has been used for the separation of Pneumocandin B0 and C0.
-
Detection: The elution of compounds is monitored by UV absorbance at a specific wavelength.
-
Analysis: The purity of this compound is determined by calculating the area of its peak as a percentage of the total area of all peaks in the chromatogram.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
This compound, like other echinocandins, exerts its antifungal activity by targeting the fungal cell wall. Specifically, it non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide that provides structural integrity to the fungal cell wall. The absence of this enzyme in mammalian cells makes it an attractive and selective target for antifungal therapy.
Caption: Inhibition of β-(1,3)-D-glucan synthesis by this compound.
Experimental Workflow: Purity Assessment by HPLC
The following diagram illustrates a typical workflow for determining the purity of a this compound sample using HPLC.
Caption: A stepwise workflow for the purity analysis of this compound via HPLC.
Conclusion
This compound is a significant natural product with potential applications in antifungal therapy. A thorough understanding of its physicochemical properties is paramount for its successful development. While specific quantitative data for some of its properties remain to be fully elucidated, this guide provides a comprehensive overview of the current knowledge and outlines the necessary experimental protocols for its characterization. The provided visualizations of its mechanism of action and an exemplary analytical workflow offer valuable tools for researchers in the field. Further investigation into the precise physicochemical characteristics of this compound will undoubtedly contribute to unlocking its full therapeutic potential.
References
Pneumocandin C0 as a secondary metabolite in fermentation
An In-depth Technical Guide to Pneumocandin C0 as a Secondary Metabolite in Fermentation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring secondary metabolite produced by the fungus Glarea lozoyensis during the fermentation process aimed at producing Pneumocandin B0.[1][2] Pneumocandin B0 is a critical precursor for the semi-synthetic antifungal drug, caspofungin acetate.[3][4] this compound is a structural isomer of Pneumocandin B0, differing only by the position of a single hydroxyl group on a proline residue.[5] This subtle structural difference presents a significant challenge in downstream processing, as this compound cannot be easily separated from Pneumocandin B0 by conventional methods like crystallization or reversed-phase chromatography. Consequently, this compound is considered a critical process-related impurity whose formation must be carefully monitored and controlled to ensure the quality and purity of the final active pharmaceutical ingredient. In typical fermentation broths, the concentration of this impurity can be as high as 10% relative to Pneumocandin B0.
This guide provides a detailed technical overview of this compound, focusing on its biosynthesis, the fermentation conditions that influence its production, and the analytical methods required for its separation and quantification.
Biosynthesis and Divergence from Pneumocandin B0
Pneumocandins are cyclic lipohexapeptides synthesized by a multi-modular nonribosomal peptide synthetase (NRPS) enzyme complex. The core hexapeptide is assembled from various amino acid precursors, including L-proline. The key distinction between Pneumocandin B0 and C0 arises from the specific hydroxylation of a proline residue incorporated into the peptide backbone.
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Pneumocandin B0 contains a 3S-hydroxyl-L-proline residue.
-
This compound contains a 4R-hydroxyl-L-proline residue.
This divergence represents a branch point in the biosynthetic pathway, where different proline hydroxylase activities likely compete for the L-proline precursor before or during its incorporation into the hexapeptide core. The control of this specific enzymatic step is crucial for minimizing this compound formation. Adding excess L-proline to the fermentation medium has been shown to hinder the formation of the 4R-hydroxy-L-proline characteristic of this compound, thereby increasing the relative yield of Pneumocandin B0.
Fermentation Control for Minimizing this compound
Controlling the fermentation conditions of Glarea lozoyensis is the primary strategy for reducing the co-production of this compound. A patented fermentation method has demonstrated the ability to reduce this compound content from a typical 6-10% down to 1.5%. This involves precise control over the medium composition, pH, and the addition of specific supplements.
Quantitative Data: Fermentation Parameters
The following tables summarize the key quantitative parameters for a fermentation process designed to minimize this compound.
Table 1: Fermentation Medium Composition
| Component | Concentration (% w/v) | Purpose |
|---|---|---|
| Lactose | 3.0% | Carbon Source |
| Threonine | 1.0% | Nitrogen & Precursor Source |
| Yeast Powder | 1.0% | Nitrogen & Growth Factor Source |
| Proline | 1.2% | Precursor, shifts equilibrium from C0 |
| KH₂PO₄ | 0.15% | Phosphorus Source & Buffer |
| MgSO₄·7H₂O | 0.05% | Essential Mineral |
| MES Buffer Salt | 1.5% | pH Buffering Agent |
Source:
Table 2: Fermentation Process Parameters
| Parameter | Value / Range | Notes |
|---|---|---|
| Producing Strain | Glarea lozoyensis | - |
| Culture Temperature | 24 - 26 °C | Optimal for production. |
| Initial pH | 5.3 | - |
| pH Control (after 72h) | 5.0 - 5.8 | Adjusted based on dissolved oxygen levels. |
| Tank Pressure | 0.04 - 0.06 MPa | - |
| Aeration (VVM) | 0.5 (initial) to 1.2 (max) | Increased gradually to maintain DO₂. |
| Agitation (rpm) | 200 (initial) to 600 (max) | Increased gradually to maintain DO₂. |
| Dissolved Oxygen (DO₂) | Maintain ≥ 20% | Critical for cell health and production. |
| Vitamin B5 Addition | 20 - 40 mg/L | Added after 48 hours of fermentation. |
Source:
Table 3: Comparative Yields of this compound
| Fermentation Method | This compound Content (% of B0) |
|---|---|
| Standard Fermentation | ~10% |
| C0-Reducing Protocol | 1.5% |
Source:
Experimental Protocol: Fermentation for Reduced this compound
This protocol is adapted from the methodology described in patent literature.
-
Medium Preparation: Prepare the fermentation medium as detailed in Table 1. Sterilize the medium in a 50L fermenter at 121°C for 30 minutes.
-
Inoculation: Inoculate the sterile medium with 1.5L of a seed culture of Glarea lozoyensis.
-
Initial Fermentation Conditions: Set the initial parameters: temperature at 25°C, tank pressure at 0.05 MPa, aeration at 0.9 VVM, and agitation at 200 rpm.
-
Process Monitoring and Control: Over the course of the fermentation, gradually increase the aeration and agitation rates to their maximum values (1.2 VVM and 600 rpm, respectively) to ensure the dissolved oxygen level does not fall below 20%.
-
Supplementation: After 48 hours of fermentation, add a sterile solution of Vitamin B5 to the fermenter to achieve a final concentration of 30 mg/L.
-
pH Adjustment: After 72 hours, begin active pH control based on dissolved oxygen readings. If DO₂ is ≥ 45%, maintain pH between 5.0-5.4. If DO₂ is between 35-45%, maintain pH between 5.4-5.8.
-
Harvest: Continue the fermentation until productivity plateaus, then harvest the broth for extraction.
Analytical Methodology for Separation and Quantification
The physicochemical similarity between Pneumocandin B0 and C0 makes their separation exceptionally difficult. Reversed-phase chromatography is ineffective. The validated method for both analytical and preparative separation is Hydrophilic Interaction Liquid Chromatography (HILIC).
Experimental Workflow: From Fermentation to Analysis
Protocol: HILIC-HPLC-MS Method for this compound Quantification
This protocol is a composite of methods described for the separation and detection of Pneumocandin B0 and C0.
-
Sample Preparation:
-
Take 1 mL of the whole fermentation broth (containing mycelia).
-
Add 4 mL of ethyl alcohol and vortex for 10 minutes to extract the pneumocandins.
-
Centrifuge the mixture at 8000 x g for 5 minutes.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, degasser, and thermostated autosampler and column compartment.
-
Column: Supelco Ascentis Si HILIC, 5 µm, 15 cm x 2.1 mm.
-
Mobile Phase A: 0.1% w/w Ammonium Acetate, pH 4.5.
-
Mobile Phase B: Acetonitrile (ACN).
-
Isocratic Elution: 13% Mobile Phase A and 87% Mobile Phase B.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Detector: A linear ion trap mass spectrometer or equivalent, capable of MS/MS.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is effective for detecting specific fragments.
-
This compound Detection: Monitor for the parent ion and its specific MS/MS fragments. A nearly specific fragment for this compound has been identified at m/z 356.
-
Table 4: HILIC-HPLC-MS Analytical Parameters
| Parameter | Specification |
|---|---|
| Chromatography | |
| Stationary Phase | HILIC (Unmodified Silica) |
| Column Example | Supelco Ascentis Si HILIC (15 cm x 2.1 mm, 5 µm) |
| Mobile Phase | 87% Acetonitrile / 13% (0.1% Ammonium Acetate, pH 4.5) |
| Flow Rate | 0.2 mL/min |
| Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization | ESI (Negative Mode Recommended) |
| Specific Fragment (C0) | m/z 356 |
Source:
Conclusion
This compound is a significant process-related impurity in the production of the caspofungin precursor, Pneumocandin B0. Its structural similarity to the target molecule makes post-fermentation removal difficult and costly. Therefore, a robust understanding and control of the fermentation process are paramount. By implementing specific fermentation protocols, including tailored medium composition and strict control of process parameters like pH and dissolved oxygen, the relative concentration of this compound can be significantly reduced. This control strategy, coupled with precise HILIC-based analytical methods for monitoring, is essential for ensuring the efficiency of the manufacturing process and the quality of the final therapeutic agent.
References
- 1. KR20120059554A - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 2. CN106755225B - Fermentation method of pneumocandin B0 - Google Patents [patents.google.com]
- 3. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 4. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
The Role of Pneumocandin C0 in Echinocandin Research: A Technical Guide
Abstract
The echinocandins represent a cornerstone class of antifungal agents, prized for their specific mechanism of action and clinical efficacy. Their primary target is (1,3)-β-D-glucan synthase, an enzyme essential for fungal cell wall integrity but absent in mammals, affording a high therapeutic index. The natural product pneumocandin B0, produced by the fungus Glarea lozoyensis, is the critical starting material for the semi-synthesis of caspofungin, the first approved echinocandin drug. This guide focuses on Pneumocandin C0, a structural isomer of pneumocandin B0, which emerges under specific fermentation conditions.[1] While research has predominantly centered on pneumocandin B0 due to its role as the direct precursor to caspofungin, understanding this compound is vital in the context of production, purification, and analogue generation. This document provides an in-depth technical overview of this compound, its relationship to key echinocandins, its biological characterization, and the experimental protocols central to its research.
Introduction to Echinocandins and Pneumocandins
Overview of Echinocandins
Echinocandins are a class of lipopeptide antifungal drugs used to treat invasive fungal infections.[2] They are large, cyclic hexapeptides N-acylated with a fatty acid side chain.[3] This structural motif is crucial for their biological activity.[3] To date, three semi-synthetic echinocandins are in clinical use: caspofungin, micafungin, and anidulafungin. These drugs are derived from different naturally occurring precursors: pneumocandin B0, FR901379, and echinocandin B, respectively.[2] Their development was a significant advancement in antifungal therapy, offering a potent option against many species of Candida and Aspergillus.
Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
The defining characteristic of echinocandins is their unique mechanism of action. They non-competitively inhibit the (1,3)-β-D-glucan synthase enzyme complex, which is responsible for synthesizing β-glucan polymers, a fundamental component of the fungal cell wall. This disruption of cell wall synthesis leads to osmotic instability and fungal cell death, resulting in a fungicidal effect against most yeasts. Because mammalian cells lack a cell wall and the (1,3)-β-D-glucan synthase enzyme, echinocandins exhibit minimal mechanism-based toxicity in humans.
Discovery of Pneumocandins from Glarea lozoyensis
Pneumocandins are naturally produced by the filamentous fungus Glarea lozoyensis. In fermentations of the wild-type strain, Pneumocandin A0 is the most abundant product. However, a minor congener, Pneumocandin B0, was identified and selected as the starting material for the development of caspofungin due to its superior potency and antifungal spectrum. The industrial production of pneumocandin B0 was made possible through extensive mutagenesis and fermentation optimization to suppress the production of other pneumocandin analogues.
This compound: Context and Significance
This compound as an Isomer of Pneumocandin B0
This compound is a structural isomer of Pneumocandin B0. It has been identified in fermentation broths of G. lozoyensis, particularly under conditions of high residual fructose concentration. Its structural similarity to Pneumocandin B0 means that its presence must be carefully monitored and managed during the manufacturing process of caspofungin to ensure the purity of the final drug product. The separation of these closely related isomers is a key challenge in downstream processing.
The Central Role of Pneumocandin B0 in Caspofungin Synthesis
Pneumocandin B0 is the direct chemical precursor for caspofungin (brand name CANCIDAS®). The semi-synthetic process involves a three-step chemical modification of the pneumocandin B0 molecule to enhance its pharmacokinetic properties and water solubility, yielding the final drug. Due to this critical role, the vast majority of research, from genetic engineering of the producing strain to process optimization, has been focused on maximizing the titer and purity of Pneumocandin B0.
Biosynthesis and Molecular Engineering
The Pneumocandin Biosynthetic Pathway
The biosynthesis of pneumocandins is a complex process orchestrated by a cluster of genes in G. lozoyensis. The core of the molecule is assembled by a hybrid pathway involving a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS). The PKS is responsible for synthesizing the 10,12-dimethylmyristoyl lipid side chain, which is then transferred to the NRPS machinery. The NRPS, organized into six modules, sequentially adds and modifies the six amino acid residues to form the cyclic hexapeptide core. Subsequent tailoring enzymes, such as hydroxylases, modify specific amino acid residues to produce the final pneumocandin structures.
Caption: Simplified workflow of Pneumocandin biosynthesis in G. lozoyensis.
Genetic Engineering Strategies
Knowledge of the biosynthetic gene cluster has enabled targeted genetic engineering to improve pneumocandin B0 production. A key breakthrough was the disruption of the GLOXY4 gene, which encodes an oxygenase responsible for a step leading to Pneumocandin A0. Knocking out this gene abolishes the production of the major A0 analogue and shunts precursors towards the exclusive production of Pneumocandin B0, dramatically simplifying downstream purification. These strategies highlight the importance of understanding the biosynthetic pathways to control the profile of analogues, including C0, in the final fermentation product.
Biological Activity and Characterization
While specific data for this compound is sparse in publicly available literature, its activity can be inferred from studies on closely related pneumocandins and semi-synthetic derivatives. The primary metrics for evaluation are in vitro antifungal activity (MIC), in vitro enzyme inhibition (IC50), and in vivo efficacy, alongside safety assessments like hemolytic activity.
Antifungal Spectrum and Potency
Pneumocandins exhibit potent activity against a broad range of Candida species, including azole-resistant strains of C. albicans and C. glabrata, and also against Aspergillus species. They generally show less activity against Cryptococcus neoformans.
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL) of Pneumocandins (Data is for Pneumocandin B0 derivatives as representative of the class)
| Organism | L-743,872 (Caspofungin Precursor) | L-733,560 | Reference |
| Candida albicans | 0.25 - 0.5 | 0.06 - 0.25 | |
| Candida glabrata | 0.5 | 0.12 - 0.5 | |
| Candida tropicalis | 0.5 | 0.12 - 0.5 | |
| Candida parapsilosis | 1.0 | 0.5 - 2.0 | |
| Candida krusei | 1.0 - 2.0 | 0.25 - 1.0 | |
| Aspergillus fumigatus | - | ≤0.12 - 0.5 |
In Vitro Inhibition of (1,3)-β-D-Glucan Synthase
The antifungal activity of pneumocandins correlates directly with their ability to inhibit the target enzyme. This is quantified by the 50% inhibitory concentration (IC50).
Table 2: (1,3)-β-D-Glucan Synthase Inhibition (IC50) Data (Data for a potent semi-synthetic pneumocandin B0 derivative)
| Compound | Enzyme Source | IC50 (nM) | Reference |
| L-733,560 | Candida albicans | 2 |
Hemolytic Activity
A critical factor in the development of early echinocandins was hemolytic activity, a measure of red blood cell lysis. The branched lipid side chain of the pneumocandins confers a significantly lower hemolytic potential compared to the linear side chains of other natural echinocandins like echinocandin B. Semi-synthetic modifications can further optimize this safety profile.
Table 3: Comparative Hemolytic Activity of Pneumocandin Analogs (Data represents a comparison of pneumocandin B0 with a novel engineered analog)
| Compound | Hemolysis at 56.2 µg/mL (% Lysis) | Reference |
| Pneumocandin B0 | < 10% | |
| Pneumocandin I (C15 side chain) | ~15% | |
| Pneumocandin 7 (C16 side chain) | > 40% |
Key Experimental Protocols
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines to determine the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: Suspend several colonies of the test fungus from a 24-hour culture on potato dextrose agar into sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Perform serial two-fold dilutions of the test compound (e.g., this compound) in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Reading: Determine the MIC visually or spectrophotometrically as the lowest concentration of the drug that causes a prominent decrease in turbidity (typically ≥50% growth inhibition) compared to the growth control.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol: (1,3)-β-D-Glucan Synthase Inhibition Assay
This protocol outlines a common method for measuring the in vitro inhibition of the target enzyme using a radioactive substrate.
-
Enzyme Preparation: Prepare a crude membrane fraction containing (1,3)-β-D-glucan synthase from fungal cells (e.g., C. albicans). Grow cells to mid-log phase, harvest, and break them mechanically (e.g., with glass beads). Perform differential centrifugation to isolate the membrane pellet, which is then resuspended in a buffer containing glycerol for storage.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Tris buffer (pH 7.5), an activator (e.g., GTPγS), bovine serum albumin (BSA), and various concentrations of the inhibitor (this compound) dissolved in DMSO.
-
Initiation: Start the reaction by adding the enzyme preparation and the substrate, UDP-D-[U-¹⁴C]glucose.
-
Incubation: Incubate the reaction at 30°C for 60-120 minutes.
-
Termination and Precipitation: Stop the reaction by adding cold 10% trichloroacetic acid (TCA) to precipitate the insoluble ¹⁴C-labeled glucan product.
-
Filtration and Washing: Collect the precipitate by filtering the mixture through a glass microfiber filter. Wash the filter multiple times with 10% TCA and then with ethanol to remove unincorporated substrate.
-
Quantification: Place the dried filter in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-drug control and determine the IC50 value from the resulting dose-response curve.
Caption: Experimental workflow for the (1,3)-β-D-glucan synthase inhibition assay.
Conclusion and Future Perspectives
This compound holds a nuanced but important role in the field of echinocandin research. While it is overshadowed by its isomer, Pneumocandin B0—the indispensable precursor to caspofungin—its existence underscores the complexity of natural product fermentation and the critical need for robust analytical and purification methods in pharmaceutical manufacturing. The study of this compound and other minor analogues is essential for ensuring the quality and safety of life-saving antifungal drugs.
Future research may focus on several key areas. Firstly, a detailed head-to-head comparison of the biological activities of purified this compound and B0 could reveal subtle differences in their antifungal spectrum or enzyme inhibition kinetics. Secondly, understanding the precise enzymatic steps that lead to the formation of C0 versus B0 could inform next-generation strain engineering efforts to further optimize the fermentation process. Finally, the pneumocandin scaffold remains a fertile ground for generating novel semi-synthetic and bio-engineered analogues, and a deeper understanding of all natural congeners, including C0, provides a richer toolkit for the development of future echinocandins with improved properties.
References
Antifungal Spectrum of Pneumocandin C0: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antifungal properties of Pneumocandin C0, a naturally occurring lipopeptide of the echinocandin class. While specific quantitative data for this compound is limited in publicly available research, this document synthesizes the existing knowledge, placing it in the context of the closely related and well-studied Pneumocandin B0. This guide covers its mechanism of action, available spectrum data, and detailed experimental protocols relevant to its evaluation.
Introduction to this compound
This compound is a natural product synthesized by the fungus Glarea lozoyensis. It is a structural isomer of Pneumocandin B0, the direct precursor to the semi-synthetic antifungal drug Caspofungin. In fermentation processes, this compound is often considered a co-product or impurity, and production methods are typically optimized to maximize the yield of Pneumocandin B0. Despite this, this compound itself exhibits antifungal activity.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
Like other echinocandins, the primary mechanism of action for this compound is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase. This enzyme is a critical component of the fungal cell wall synthesis machinery, responsible for producing β-(1,3)-D-glucan, a key structural polymer that maintains the integrity of the fungal cell wall.
By inhibiting this enzyme, this compound disrupts the formation of the cell wall, leading to osmotic instability and ultimately, fungal cell death. This targeted action is a significant advantage, as mammalian cells lack a cell wall and β-(1,3)-D-glucan synthase, resulting in a high degree of selectivity and a favorable safety profile for this class of antifungals.
Figure 1: Mechanism of action of this compound.
Antifungal Spectrum of this compound
Direct and comprehensive quantitative data (Minimum Inhibitory Concentration - MIC) for the antifungal spectrum of this compound is scarce in peer-reviewed literature. Most studies focus on Pneumocandin B0 and its derivatives. However, existing research indicates that this compound possesses activity against Pneumocystis and Candida species.
The following table summarizes the available information on the antifungal activity of this compound, with comparative data for Pneumocandin B0 provided for context.
| Fungal Species | This compound MIC (µg/mL) | Pneumocandin B0 MIC (µg/mL) | Remarks |
| Candida albicans | Data not available | 0.25 - 2.0 | This compound is reported to have anti-Candida activity, but specific MICs are not well-documented. |
| Candida spp. (other) | Data not available | 0.125 - >8.0 | The spectrum of Pneumocandin B0 covers various Candida species, including some azole-resistant strains. |
| Aspergillus fumigatus | Data not available | 0.125 - 1.0 | |
| Pneumocystis carinii | Potent inhibitor | Potent inhibitor | Both isomers show strong activity against this organism. |
Experimental Protocols
The evaluation of the in vitro antifungal activity of pneumocandins is typically performed using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.
Broth Microdilution Method for Yeasts (Modified from CLSI M27-A3)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
1. Preparation of Antifungal Stock Solution:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions are then made in RPMI 1640 medium to achieve the desired final concentrations for the assay.
2. Inoculum Preparation:
-
The fungal isolate is cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
3. Assay Procedure:
-
100 µL of the standardized fungal inoculum is added to each well of a 96-well microtiter plate containing 100 µL of the serially diluted antifungal agent.
-
A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.
-
The plate is incubated at 35°C for 24-48 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometric reader.
Figure 2: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Conclusion
This compound is an isomer of Pneumocandin B0 with demonstrated antifungal activity, primarily through the inhibition of β-(1,3)-D-glucan synthesis. While it shows promise, particularly against Pneumocystis and Candida species, a comprehensive understanding of its full antifungal spectrum is limited by the lack of publicly available quantitative data. Further research is warranted to fully elucidate the in vitro and in vivo efficacy of this compound against a broader range of fungal pathogens and to explore any potential synergistic or unique properties compared to its more studied isomer, Pneumocandin B0. The standardized methodologies outlined in this guide provide a framework for such future investigations.
An In-depth Technical Guide to the Core Relationship Between Pneumocandin B0 and C0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the relationship between Pneumocandin B0 and its positional isomer, Pneumocandin C0. Both are lipohexapeptide natural products synthesized by the fungus Glarea lozoyensis. Pneumocandin B0 is a critically important molecule as it serves as the direct precursor for the semi-synthetic antifungal drug, Caspofungin. Understanding the nuances of its relationship with this compound is vital for optimizing fermentation processes, downstream purification, and the overall efficiency of Caspofungin production.
Structural and Biosynthetic Relationship
Pneumocandin B0 and C0 are fundamentally related as positional isomers, with the sole structural distinction being the location of a hydroxyl group on one of the proline residues within their cyclic hexapeptide core. In Pneumocandin B0, this hydroxylation occurs at the 3-position of the proline ring, yielding a trans-3-hydroxyproline. Conversely, this compound incorporates a trans-4-hydroxyproline, with the hydroxyl group at the 4-position.[1] This seemingly minor structural variance has significant implications for the physicochemical properties of the molecules, notably their chromatographic behavior, which complicates purification processes.[1]
The biosynthesis of these two isomers is not governed by separate, parallel pathways but is rather a divergence within the same pathway, controlled by the enzymatic activity of proline hydroxylases and influenced by the fermentation environment.
The Role of Proline Hydroxylases
The hydroxylation of L-proline to form the hydroxyproline residues incorporated into Pneumocandins B0 and C0 is catalyzed by α-ketoglutarate-dependent dioxygenases.[2] Specifically, Glarea lozoyensis possesses both proline-3-hydroxylase (P3H) and proline-4-hydroxylase (P4H) activities.[2] These enzymes are responsible for the regio- and stereospecific hydroxylation of free L-proline before its incorporation into the growing non-ribosomal peptide chain.[2] The relative activities of these enzymes, influenced by intracellular conditions, dictate the ratio of Pneumocandin B0 to C0 produced.
Influence of Fermentation Conditions
Research has demonstrated that the production ratio of Pneumocandin B0 to C0 can be significantly manipulated by altering the fermentation conditions. High residual fructose concentrations have been shown to favor the production of this compound. Conversely, supplementing the fermentation medium with L-proline leads to an increase in the specific activity of P4H, yet paradoxically results in a decrease in the synthesis of this compound. This suggests a complex regulatory mechanism governing the hydroxylation of proline and the subsequent incorporation into the pneumocandin scaffold.
Quantitative Data Comparison
While Pneumocandin B0 is well-characterized in terms of its antifungal activity, direct comparative data for this compound is not extensively available in the public literature. Pneumocandin B0 was selected as the precursor for Caspofungin due to its superior potency and pathogen spectrum. The following tables summarize key quantitative aspects of Pneumocandin B0 production and activity.
Table 1: Production Titers of Pneumocandin B0 in Glarea lozoyensis
| Strain/Condition | Pneumocandin B0 Titer (mg/L) | Reference |
| Wild-Type (minor product) | Low (not specified) | |
| Genetically Modified (A0 eliminated) | Several-fold increase over wild-type | |
| Mutagenesis & Medium Optimization | Levels sufficient for commercial production | |
| Low-Temperature Adaptive Laboratory Evolution (ALE50) | 2131 | |
| Extractive Batch Fermentation (with 1.0 g/L SDS) | 2528.67 |
Table 2: In Vitro Antifungal Activity of Pneumocandin B0 Derivatives
| Organism | L-733,560 Mean MIC (µg/mL) | Caspofungin MIC Range (µg/mL) |
| Candida albicans | 0.15 | 0.03 - 1 |
| Candida glabrata | 0.2 | 0.03 - 1 |
| Candida tropicalis | 0.28 | 0.03 - 1 |
| Candida parapsilosis | 0.72 | 0.25 - 2 |
| Candida krusei | 0.78 | 0.12 - 4 |
| Candida guilliermondii | 1.25 | 0.5 - >8 |
| Candida lusitaniae | 0.70 | 0.5 - 2 |
| Candida kefyr | 0.36 | Not widely reported |
Experimental Protocols
Fermentation of Glarea lozoyensis for Pneumocandin Production
This protocol is a generalized representation based on published methods and may require optimization for specific strains and production goals.
Seed Culture:
-
Prepare a seed medium containing (per liter): 40 g glucose, 20 g soybean powder, 1 g KH2PO4, and trace elements. Adjust the initial pH to 5.0.
-
Inoculate the seed medium with a stock culture of Glarea lozoyensis.
-
Incubate at 25°C with agitation (e.g., 220 rpm) for approximately 5-7 days.
Production Culture:
-
Prepare a production medium containing (per liter): 80 g mannitol, 20 g glucose, 20 g peptone, and 2.5 g K2HPO4. Adjust the initial pH to 6.8.
-
Inoculate the production medium with a suitable volume (e.g., 10% v/v) of the seed culture.
-
Incubate at 25°C with agitation (e.g., 220 rpm) for 14-18 days.
-
To specifically influence the B0/C0 ratio, proline concentration can be adjusted (higher proline favors B0).
Extraction:
-
At the end of the fermentation, add an equal volume of methanol to the culture broth.
-
Agitate for 1 hour to extract the pneumocandins from the mycelia.
-
Separate the mycelia by filtration or centrifugation.
-
Evaporate the solvent from the supernatant to obtain the crude extract.
HPLC Separation of Pneumocandin B0 and C0
Due to their isomeric nature, separating Pneumocandin B0 and C0 requires specific chromatographic conditions. Normal-phase or hydrophilic interaction liquid chromatography (HILIC) is often employed.
Method 1: Normal-Phase HPLC
-
Stationary Phase: Silica gel column.
-
Mobile Phase: A ternary mixture of ethyl acetate, methanol, and water (e.g., 84:9:7 v/v/v).
-
Detection: UV absorbance at an appropriate wavelength.
Method 2: HILIC
-
Stationary Phase: HILIC column (e.g., Supelco Ascentis Express HILIC, 15 cm x 4.6 mm, 2.7 µm).
-
Mobile Phase: A mixture of acetonitrile (ACN) and an aqueous buffer (e.g., 85% ACN and 15% 0.1% w/w ammonium acetate, pH 4.5).
-
Flow Rate: 1 mL/min.
-
Detection: UV or Mass Spectrometry (MS).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of pneumocandins against fungal isolates can be determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.
-
Prepare Inoculum: Grow the fungal isolate on an appropriate agar medium. Prepare a suspension in sterile saline or water and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension to achieve the final recommended inoculum concentration.
-
Prepare Drug Dilutions: Perform serial twofold dilutions of the purified pneumocandin in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 100% reduction in turbidity) compared to the growth control well.
Visualizations
Caption: Biosynthetic divergence of Pneumocandin B0 and C0.
Caption: General experimental workflow for production and analysis.
References
- 1. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel proline hydroxylase activities in the pneumocandin-producing fungus Glarea lozoyensis responsible for the formation of trans 3- and trans 4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
Pneumocandin C0: A Technical Guide to its Natural Origin and Antifungal Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pneumocandin C0 is a lipopeptide natural product belonging to the echinocandin class of antifungal agents. Produced by the filamentous fungus Glarea lozoyensis, it functions as a potent and specific inhibitor of β-(1,3)-D-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis pathway. This technical guide provides an in-depth overview of the origin, biological function, and relevant experimental methodologies associated with this compound. The document includes a summary of its antifungal activity, detailed experimental protocols for its production and characterization, and visualizations of the pertinent biological and experimental workflows.
Introduction
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. The echinocandins represent a significant class of antifungals due to their specific mode of action, targeting the fungal cell wall, which is absent in mammalian cells, thus offering a favorable safety profile. This compound is a naturally occurring echinocandin and an isomer of the more extensively studied Pneumocandin B0. Understanding the nuances of its production, mechanism of action, and biological activity is crucial for its potential development as a therapeutic agent or as a scaffold for semi-synthetic derivatives.
**2. Natural Product Origin
Producing Organism: this compound is a secondary metabolite produced by the fungus Glarea lozoyensis (formerly known as Zalerion arboricola)[1].
Biosynthesis: The biosynthesis of pneumocandins is a complex process involving a large, multifunctional enzyme complex encoded by a gene cluster. This machinery includes a nonribosomal peptide synthetase (NRPS) for the assembly of the cyclic hexapeptide core and a polyketide synthase (PKS) responsible for the synthesis of the lipid side chain. The production of this compound, specifically, is influenced by the fermentation conditions, with high residual fructose concentrations in the culture medium favoring its formation.
Function and Mechanism of Action
This compound exerts its antifungal activity by inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is a critical component of the fungal cell wall integrity pathway, responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.
Signaling Pathway: Inhibition of β-(1,3)-D-Glucan Synthesis
The inhibition of β-(1,3)-D-glucan synthase disrupts the formation of the fungal cell wall, leading to osmotic instability and ultimately, cell death. The catalytic subunit of this enzyme is encoded by the FKS1 gene. Pneumocandins bind non-competitively to this subunit, hindering its function.
Quantitative Data
While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of fungal pathogens is not extensively available in the public domain, data for closely related pneumocandins provide an indication of its potential antifungal spectrum. This compound is reported to have an in vitro IC50 value of 0.07-0.5 μg/mL for the inhibition of 1,3-β-glucan synthesis. The antifungal activity of pneumocandins is potent against many species of Candida.
Table 1: Antifungal Activity of a Water-Soluble Pneumocandin Derivative (L-733,560) against various Candida Species
| Fungal Species | Mean MIC (µg/mL) |
| Candida albicans | 0.15 |
| Candida tropicalis | 0.28 |
| Candida kefyr | 0.36 |
| Candida lusitaniae | 0.70 |
| Candida parapsilosis | 0.72 |
| Candida krusei | 0.78 |
| Candida guilliermondii | 1.25 |
| Torulopsis glabrata | 0.2 |
Note: This data is for a derivative and serves as a proxy for the potential activity of the pneumocandin class. Specific testing of this compound is required for definitive activity assessment.[2][3]
Experimental Protocols
The following protocols are synthesized from methodologies reported for the production and characterization of pneumocandins. Optimization may be required for specific application to this compound.
Fermentation of Glarea lozoyensis for Pneumocandin Production
This protocol outlines the general procedure for the cultivation of G. lozoyensis to produce pneumocandins.
Materials:
-
Glarea lozoyensis culture
-
Seed Medium (e.g., KF medium)
-
Production Medium (e.g., H medium with high fructose concentration)
-
Shaker incubator
Procedure:
-
Inoculate the seed medium with G. lozoyensis from a stock culture.
-
Incubate the seed culture at 25°C with agitation (e.g., 220 rpm) for 3-5 days.
-
Inoculate the production medium with the seed culture (e.g., 5-10% v/v).
-
Incubate the production culture at 25°C with agitation for 10-14 days. Monitor the fermentation for pneumocandin production using analytical techniques such as HPLC.
Purification of this compound from Fermentation Broth
This protocol provides a general workflow for the extraction and purification of this compound.
Detailed Steps:
-
Extraction: Extract the whole fermentation broth or the mycelial cake with a suitable organic solvent such as n-butanol.
-
Concentration: Concentrate the organic extract under reduced pressure.
-
Chromatography: Due to the isomeric nature of Pneumocandin B0 and C0, specialized chromatographic techniques are required for their separation. Hydrophilic Interaction Liquid Chromatography (HILIC) with a silica-based stationary phase and a mobile phase of acetonitrile and an acidic aqueous buffer has been shown to be effective for separating these isomers.[4]
-
Column: Unmodified silica column.
-
Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer (e.g., ammonium acetate).
-
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of this compound using HPLC coupled with mass spectrometry (MS).
-
Final Purification: Pool the fractions containing pure this compound and concentrate to yield the final product.
In Vitro β-(1,3)-D-Glucan Synthase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on β-(1,3)-D-glucan synthase.
Materials:
-
Fungal cell culture (e.g., Candida albicans)
-
Lysis buffer
-
Enzyme reaction buffer (containing Tris-HCl, GTPγS, EDTA, and other necessary components)
-
Substrate: UDP-[14C]glucose
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation:
-
Grow the fungal cells to mid-log phase.
-
Harvest the cells and wash them.
-
Lyse the cells to prepare a crude membrane fraction containing the β-(1,3)-D-glucan synthase.
-
-
Inhibition Assay:
-
Set up reaction tubes containing the enzyme preparation, reaction buffer, and varying concentrations of this compound.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the radiolabeled substrate, UDP-[14C]glucose.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
Quantification:
-
Stop the reaction by adding cold TCA.
-
Filter the reaction mixture to collect the insoluble radiolabeled β-(1,3)-D-glucan product.
-
Wash the filter to remove unincorporated UDP-[14C]glucose.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
Conclusion
This compound is a promising natural product with potent antifungal activity stemming from its specific inhibition of β-(1,3)-D-glucan synthase. This guide provides a foundational understanding of its origin, function, and the experimental approaches for its study. Further research, particularly in obtaining comprehensive antifungal susceptibility data and optimizing production and purification processes, is warranted to fully explore its therapeutic potential. The methodologies and workflows presented herein offer a starting point for researchers and drug development professionals interested in advancing the study of this and other echinocandin antifungals.
References
- 1. Quantitative Characterization of the Amount and Length of (1,3)-β-D-glucan for Functional and Mechanistic Analysis of Fungal (1,3)-β-D-glucan Synthase [en.bio-protocol.org]
- 2. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
Methodological & Application
HPLC method for separating Pneumocandin B0 and C0
An advanced HPLC-based approach is essential for the effective separation and analysis of Pneumocandin B0 and its C0 isomer, critical components in the development of antifungal pharmaceuticals. Pneumocandin B0 is the direct precursor to the semisynthetic drug Caspofungin. The structural similarity between Pneumocandin B0 and C0, differing only by the position of a single hydroxyl group on a proline residue, presents a significant analytical challenge, rendering their separation by conventional reversed-phase chromatography methods ineffective[1][2].
This application note details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method that achieves baseline separation of Pneumocandin B0 and C0. This methodology is crucial for purity testing, impurity profiling, and quality control in the manufacturing of Pneumocandin B0 and its derivatives.
Analytical Challenge and Solution
The primary obstacle in the analysis of Pneumocandin B0 is the co-production of the C0 isomer during fermentation[2]. Due to their nearly identical physicochemical properties, traditional reversed-phase HPLC columns fail to resolve these two compounds. The solution lies in leveraging the principles of normal-phase or HILIC chromatography. HILIC utilizes a hydrophilic stationary phase and a hydrophobic mobile phase, which allows for the separation of polar compounds that are poorly retained in reversed-phase systems[1]. This approach has proven successful in providing the necessary selectivity to separate the closely related Pneumocandin isomers.
Quantitative Data Summary
The following tables summarize the chromatographic conditions and performance data for the separation of Pneumocandin B0 and C0 based on established methods.
Table 1: HPLC Method Parameters for Pneumocandin B0 and C0 Separation
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Supelco Ascentis Express HILIC, 2.7 µm | Supelco Ascentis Si HILIC, 5 µm |
| Column Dimensions | 15 cm x 4.6 mm | 15 cm x 2.1 mm |
| Mobile Phase A | 0.1% w/w Ammonium Acetate, pH 4.5 | 0.1% w/w Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Composition | 15% A / 85% B (v/v) | 13% A / 87% B (v/v) |
| Flow Rate | 1.0 mL/min | 0.2 mL/min |
| Column Temperature | 25 °C | 40 °C |
| Detection | UV or Mass Spectrometry (MS) | UV or Mass Spectrometry (MS) |
Table 2: Chromatographic Performance
| Analyte | Method 1 - Retention Time (min) | Method 2 - Retention Time (min) |
| Pneumocandin B0 | ~4.5 | Not explicitly stated |
| Pneumocandin C0 | ~5.0 | Not explicitly stated |
| Resolution (Rs) | > 1.5 (Baseline Separation) | Baseline Separation Achieved |
Experimental Protocols
The following protocols provide a detailed methodology for the HPLC separation of Pneumocandin B0 and C0.
Protocol 1: HILIC Separation on Ascentis Express HILIC
1. Sample Preparation:
-
Dissolve the Pneumocandin sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. HPLC System Preparation:
-
Equilibrate the Supelco Ascentis Express HILIC column (15 cm x 4.6 mm, 2.7 µm) with the mobile phase (15% 0.1% w/w ammonium acetate pH 4.5 / 85% acetonitrile) at a flow rate of 1.0 mL/min.
-
Ensure the column temperature is maintained at 25 °C.
-
Set the detector to monitor at an appropriate UV wavelength (e.g., 210 nm) or configure the mass spectrometer for detection of the analytes.
3. Chromatographic Analysis:
-
Inject 10 µL of the prepared sample onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both Pneumocandin B0 and C0.
-
Identify the peaks based on the retention times of pure reference standards for Pneumocandin B0 and C0.
Protocol 2: HILIC Separation on Ascentis Si HILIC
1. Sample Preparation:
-
Prepare the sample as described in Protocol 1, dissolving it in the mobile phase.
2. HPLC System Preparation:
-
Equilibrate the Supelco Ascentis Si HILIC column (15 cm x 2.1 mm, 5 µm) with the mobile phase (13% 0.1% w/w ammonium acetate pH 4.5 / 87% acetonitrile) at a flow rate of 0.2 mL/min.
-
Maintain the column temperature at 40 °C.
-
Configure the detection system as required (UV or MS).
3. Chromatographic Analysis:
-
Inject a suitable volume of the prepared sample.
-
Perform the chromatographic run and identify the peaks corresponding to Pneumocandin B0 and C0.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the components in the HPLC separation of Pneumocandin B0 and C0.
Caption: Experimental workflow for the HPLC separation of Pneumocandin B0 and C0.
Caption: Principle of HILIC separation for Pneumocandin B0 and C0.
References
Application Note: High-Resolution Separation of Pneumocandin Isomers Using HILIC Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pneumocandins are a class of echinocandin antifungal agents that are crucial in treating invasive fungal infections. During their production via fermentation, several closely related structural isomers are generated, posing a significant challenge for purification and quality control. Notably, the separation of key isomers such as Pneumocandin B0 from its C0 isomer is particularly difficult due to their subtle structural differences.[1][2] This application note presents a detailed protocol for the separation of pneumocandin isomers using Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful technique for resolving polar compounds. The HILIC method offers superior selectivity for these isomers and is compatible with mass spectrometry (MS), facilitating robust analytical and preparative-scale separations.[1][3]
Introduction
Pneumocandin B0 is a vital precursor in the synthesis of Caspofungin, a widely used antifungal drug. The fermentation process for Pneumocandin B0 also yields other isomers, including Pneumocandin A0, C0, and others. The C0 isomer differs from B0 only by the position of a single hydroxyl group on the proline residue, making their separation by traditional reversed-phase chromatography challenging.[1] Normal-phase chromatography has been employed but can be limited by low sample solubility and robustness.
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a robust solution for this analytical challenge. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer. This creates a water-rich layer on the surface of the stationary phase, and analyte separation is achieved based on partitioning between this layer and the bulk mobile phase. This application note provides detailed methodologies and quantitative data for the successful separation of pneumocandin isomers using HILIC.
Experimental Protocols
This section details the protocols for the analytical-scale separation of pneumocandin isomers using HILIC-HPLC and HILIC-HPLC-MS.
Protocol 1: HILIC-HPLC for Pneumocandin B0 and C0 Separation
This protocol is optimized for the baseline separation of Pneumocandin B0 and C0.
1. Sample Preparation:
-
Dissolve the pneumocandin isomer mixture in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. HPLC System and Column:
-
HPLC System: An Agilent 1200 HPLC system or equivalent, equipped with a binary pump, degasser, thermostated autosampler, and a thermostated column compartment.
-
Stationary Phase: Supelco Ascentis Express HILIC column (15 cm x 4.6 mm, 2.7 µm). Unmodified silica stationary phases are preferred.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 85% (v/v) Acetonitrile (ACN) and 15% (v/v) 0.1% (w/w) aqueous ammonium acetate, adjusted to pH 4.5.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 210 nm or Mass Spectrometry.
4. System Equilibration:
-
Equilibrate the column with the mobile phase for at least 30 minutes at the initial conditions before the first injection to ensure a stable baseline and reproducible retention times.
Protocol 2: HILIC-HPLC for General Pneumocandin Isomer Profiling
This protocol provides a slightly modified condition suitable for a broader analysis of pneumocandin isomers.
1. Sample Preparation:
-
Prepare samples as described in Protocol 1.
2. HPLC System and Column:
-
HPLC System: A Thermo Fisher Surveyor HPLC system or equivalent, with a quaternary pump, degasser, and temperature-controlled autosampler and column compartment.
-
Stationary Phase: Supelco Ascentis Si HILIC column (15 cm x 2.1 mm, 5 µm).
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 87% (v/v) Acetonitrile (ACN) and 13% (v/v) 0.1% (w/w) aqueous ammonium acetate, adjusted to pH 4.5.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
Detection: Mass Spectrometry (e.g., Q-TOF).
Data Presentation
The following tables summarize the quantitative data from the described HILIC methods for pneumocandin isomer separation.
Table 1: HILIC Method Parameters for Pneumocandin B0 and C0 Separation
| Parameter | Condition | Reference |
| Stationary Phase | Supelco Ascentis Express HILIC | |
| Column Dimensions | 15 cm x 4.6 mm | |
| Particle Size | 2.7 µm | |
| Mobile Phase A | Acetonitrile (ACN) | |
| Mobile Phase B | 0.1% (w/w) Ammonium Acetate (aq), pH 4.5 | |
| Composition | 85% A / 15% B | |
| Flow Rate | 1.0 mL/min | |
| Temperature | 25 °C | |
| Detection | HPLC-UV / Q-TOF MS |
Table 2: HILIC Method Parameters for General Pneumocandin Isomer Analysis
| Parameter | Condition | Reference |
| Stationary Phase | Supelco Ascentis Si HILIC | |
| Column Dimensions | 15 cm x 2.1 mm | |
| Particle Size | 5 µm | |
| Mobile Phase A | Acetonitrile (ACN) | |
| Mobile Phase B | 0.1% (w/w) Ammonium Acetate (aq), pH 4.5 | |
| Composition | 87% A / 13% B | |
| Flow Rate | 0.2 mL/min | |
| Temperature | 40 °C | |
| Detection | HPLC-MS |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of HILIC separation for pneumocandin isomers.
Caption: Experimental workflow for HILIC-based separation of pneumocandin isomers.
Caption: Principle of pneumocandin isomer separation by HILIC.
Conclusion
Hydrophilic Interaction Liquid Chromatography provides an effective and reliable method for the separation of challenging pneumocandin isomers. The protocols outlined in this application note demonstrate the successful resolution of Pneumocandin B0 and C0, which is critical for the quality control and purification processes in the manufacturing of Caspofungin. The high organic content of the mobile phase in HILIC is also advantageous for MS detection, offering enhanced sensitivity. By leveraging the unique selectivity of HILIC, researchers and drug development professionals can achieve superior separation of these polar compounds, ensuring the purity and efficacy of the final active pharmaceutical ingredient.
References
- 1. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 2. KR20120059554A - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 3. WO2011019285A1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Pneumocandin C0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin C0 is a naturally occurring lipopeptide and a member of the echinocandin family of antifungal agents. It is an isomer of Pneumocandin B0, the precursor for the semi-synthetic antifungal drug, Caspofungin.[1] As this compound is often considered an impurity in the production of Caspofungin, its accurate quantification is critical for quality control and process optimization in pharmaceutical manufacturing.[2] This document provides detailed application notes and protocols for the analytical techniques used to quantify this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Techniques
The primary methods for the quantification of this compound rely on chromatographic separation, given its isomeric nature with other pneumocandins.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of this compound. Due to the high polarity of pneumocandins, Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating this compound from its closely related isomer, Pneumocandin B0.[3][4] Normal phase chromatography has also been utilized for this separation.[5]
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is highly specific for the quantification of this compound, even in complex matrices such as fermentation broths. By monitoring specific precursor-to-product ion transitions, LC-MS/MS can definitively identify and quantify this compound. For this compound, specific fragment ions with m/z values of approximately 338, 356, and 360 have been identified in negative ion mode.
3. Immunoassays
Currently, there is no commercially available specific immunoassay, such as an ELISA kit, for the direct quantification of this compound. While immunoassays have been developed for other pneumocandin derivatives, their cross-reactivity with this compound has not been established. Therefore, chromatographic methods remain the standard for its quantification.
Quantitative Data
While specific quantitative validation data for this compound is not extensively published, the following tables summarize typical performance characteristics for the analysis of related echinocandins (e.g., Anidulafungin, Caspofungin) using LC-MS/MS, which can be considered representative for a well-validated method for this compound.
Table 1: LC-MS/MS Method Performance Characteristics for Echinocandin Analysis (Reference Data)
| Parameter | Typical Value Range |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL |
| Linearity (R²) | > 0.99 |
| Inter-assay Accuracy | -4.33% to 0.0386 % |
| Inter-assay Precision (CV) | ≤ 7.32 % |
| Recovery | 85% - 115% |
Table 2: HPLC Method Performance Characteristics for Echinocandin Analysis (Reference Data)
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Linearity (R²) | > 0.99 |
| Precision (RSD) | < 2% |
| Accuracy | 98% - 102% |
Experimental Protocols
Protocol 1: Sample Preparation from Fermentation Broth
This protocol describes the extraction of this compound from a Glarea lozoyensis fermentation broth for subsequent HPLC or LC-MS/MS analysis.
Materials:
-
Fermentation broth containing Glarea lozoyensis
-
Methanol or Ethanol (HPLC grade)
-
Centrifuge
-
0.22 µm syringe filters
-
Vortex mixer
-
Evaporator (e.g., rotary evaporator or nitrogen evaporator)
Procedure:
-
Transfer 1 mL of the fermentation broth to a centrifuge tube.
-
Add an equal volume of methanol (e.g., 1 mL) to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough extraction.
-
Agitate the mixture for 1 hour at room temperature.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the fungal cells and other solid debris.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
For increased sensitivity, the extract can be evaporated to dryness under a vacuum or a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL) before injection into the HPLC or LC-MS/MS system.
Sample Preparation Workflow
Protocol 2: HPLC-HILIC Method for this compound Quantification
This protocol outlines a HILIC-HPLC method for the separation and quantification of this compound from Pneumocandin B0.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, and UV or PDA detector.
Chromatographic Conditions:
-
Column: Supelco Ascentis Si HILIC (15 cm x 2.1 mm, 5 µm)
-
Mobile Phase A: 0.1% (w/w) Ammonium Acetate in Water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic
-
Composition: 13% Mobile Phase A and 87% Mobile Phase B
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a calibration curve using certified reference standards of this compound at a minimum of five concentration levels.
-
Inject the prepared samples and standards.
-
Integrate the peak area corresponding to this compound.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 3: LC-MS/MS Method for this compound Quantification
This protocol provides a sensitive and selective LC-MS/MS method for the quantification of this compound.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: Supelco Ascentis Si HILIC (15 cm x 2.1 mm, 5 µm)
-
Mobile Phase A: 0.1% (w/w) Ammonium Acetate in Water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic
-
Composition: 13% Mobile Phase A and 87% Mobile Phase B
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Precursor Ion (m/z): 1063 (for [M-H]⁻ of both Pneumocandin B0 and C0)
-
Product Ions for this compound (m/z): 338, 356, 360
-
Collision Energy: Optimized for the specific instrument, typically in the range of 10-30 eV.
-
Dwell Time: 100 ms
Procedure:
-
Follow the sample preparation protocol as described in Protocol 1.
-
Develop a multiple reaction monitoring (MRM) method on the mass spectrometer using the specified precursor and product ions for this compound.
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Inject the prepared samples and standards into the LC-MS/MS system.
-
Quantify this compound based on the peak area of the specific product ion transitions and the calibration curve.
LC-MS/MS Quantification Workflow
Conclusion
The quantification of this compound is essential for ensuring the quality and purity of Pneumocandin B0, a key starting material for the antifungal drug Caspofungin. The detailed HPLC and LC-MS/MS protocols provided in these application notes offer robust and reliable methods for the accurate determination of this compound levels in various samples, particularly from fermentation processes. While specific immunoassays are not yet available, the chromatographic techniques described herein are the current industry standard and provide the necessary selectivity and sensitivity for this critical analytical challenge.
References
- 1. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatographic methods for echinocandin antifungal drugs determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Lipopeptides Using High-performance Liquid Chromatography with Fluorescence Detection after Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. joac.info [joac.info]
- 5. Anidulafungin--challenges in development and validation of an LC-MS/MS bioanalytical method validated for regulated clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Pneumocandin C0
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin C0 is a lipohexapeptide of the echinocandin family, closely related to Pneumocandin B0, the precursor for the antifungal drug Caspofungin. Due to their structural similarity, distinguishing and quantifying these compounds is crucial for quality control in drug manufacturing and for research purposes. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly specific and sensitive method for the analysis of this compound. This application note provides detailed protocols and data for the analysis of this compound using LC-MS/MS.
Quantitative Data Summary
The following tables summarize key quantitative data for the mass spectrometry analysis of this compound.
Table 1: Mass Spectrometry Parameters for this compound Analysis
| Parameter | Value | Ion Mode | Reference |
| Precursor Ion (m/z) | 1063 | Negative | [1] |
| Precursor Ion (m/z) | [M+H]⁺ | Positive | [2][3] |
| Collision Energy | 13 V (Ion Trap) | Negative | [1] |
| Collision Energy | 35-60 V (Quadrupole) | Negative | [1] |
| Capillary Voltage | 1800 V | Positive | |
| Drying Gas Flow Rate | 4 L/min | Positive | |
| Drying Gas Temperature | 340 °C | Positive |
Table 2: Characteristic Fragment Ions of this compound in Negative Ion Mode
| Precursor Ion (m/z) | Fragment Ion (m/z) | Collision Energy | Instrument Type | Reference |
| 1063 | 338 | 13 V | Ion Trap | |
| 1063 | 360 | 13 V | Ion Trap | |
| 1063 | 356 | 50 V | Q-TOF |
Experimental Protocols
Protocol 1: Sample Preparation from Fermentation Broth
This protocol is adapted from methodologies used for the extraction of pneumocandins from fungal cultures.
Materials:
-
Fermentation culture of Glarea lozoyensis
-
Methanol
-
Methyl ethyl ketone
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
-
0.22 µm syringe filter
Procedure:
-
To 10 mL of the fermentation culture, add an equal volume of methanol or methyl ethyl ketone.
-
Agitate the mixture vigorously for 1 hour at room temperature to extract the pneumocandins.
-
Centrifuge the mixture to pellet the fungal cells and debris.
-
Carefully collect the supernatant containing the extracted pneumocandins.
-
Evaporate the solvent from the supernatant to dryness using a rotary evaporator or vacuum concentrator.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (based on similar pneumocandin separations):
-
Column: ZORBAX 300SB-C18, 5 µm, 75 µm x 43 mm or Supelco Ascentis Si HILIC, 5 µm, 15 cm x 2.1 mm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 90% acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 600 nL/min (for nano-LC) or 0.2 mL/min (for HILIC).
-
Gradient:
-
0 min: 20% B
-
13 min: 90% B
-
15 min: 20% B
-
-
Column Temperature: 40 °C.
-
Injection Volume: 2-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative or Positive Electrospray Ionization (ESI).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.
-
Precursor Ion Selection: Isolate the deprotonated molecule [M-H]⁻ at m/z 1063 in negative mode.
-
Collision Energy: Optimize between 35-60 V to obtain the desired fragmentation.
-
Fragment Ion Monitoring (MRM transitions in negative mode):
-
1063 -> 338
-
1063 -> 360
-
1063 -> 356
-
Visualizations
References
- 1. WO2011019286A1 - Method of detecting pneumocandin compounds - Google Patents [patents.google.com]
- 2. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Pneumocandin C0
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pneumocandin C0 is an antifungal agent belonging to the echinocandin class of lipopeptides.[1][2] Like other echinocandins, its mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[2][3][4] This disruption of cell wall integrity leads to fungal cell death. These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of various fungal isolates to this compound, primarily based on the widely recognized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Ranges of Pneumocandin Analogs against Candida Species.
| Fungal Species | Pneumocandin Analog | MIC Range (µg/mL) |
| Candida albicans | L-743,872 | 0.05 - 0.80 |
| Candida kefyr | L-743,872 | 0.02 - 0.40 |
| Candida glabrata | L-743,872 | 0.10 - 0.40 |
| Candida tropicalis | L-743,872 | 0.10 - 0.80 |
| Candida parapsilosis | L-743,872 | 0.10 - 1.6 |
| Candida lusitaniae | L-733,560 | Mean MIC: 0.15 |
| Candida parapsilosis | L-733,560 | Mean MIC: 0.72 |
| Candida krusei | L-733,560 | Mean MIC: 0.78 |
| Candida guilliermondii | L-733,560 | Mean MIC: 1.25 |
Experimental Protocols
The following protocols are adapted from the CLSI M27-A3 and EUCAST EDef 7.1 guidelines for antifungal susceptibility testing of yeasts.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27-A3)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sterile 96-well U-bottom microtiter plates
-
Fungal isolates
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to a concentration of 1.6 mg/mL.
-
Further dilute this stock solution in RPMI-1640 medium to prepare a working solution.
-
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the this compound working solution in RPMI-1640 medium directly in the 96-well plates. The final concentration range should typically span from 0.015 to 16 µg/mL.
-
Include a drug-free well for a growth control.
-
-
Inoculum Preparation:
-
Subculture the yeast isolates on SDA plates and incubate at 35°C for 24-48 hours.
-
Harvest the colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 100 µL of the final inoculum suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination (MIC Reading):
-
The MIC is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% growth inhibition) compared to the drug-free growth control. The reading should be done visually or with a microplate reader.
-
Protocol 2: Antifungal Susceptibility Testing (Adapted from EUCAST EDef 7.1)
Objective: To determine the MIC of this compound against yeast isolates using the EUCAST methodology.
Materials:
-
This compound powder
-
DMSO
-
RPMI-1640 medium supplemented with 2% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates
-
SDA
-
Sterile saline (0.85%)
-
Spectrophotometer (530 nm)
-
Incubator (35-37°C)
-
Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
Procedure:
-
Preparation of this compound Stock and Working Solutions:
-
Prepare stock and working solutions as described in the CLSI protocol, using RPMI-1640 with 2% glucose as the diluent.
-
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of this compound in the microtiter plates to achieve a final concentration range typically from 0.015 to 16 µg/mL.
-
Include a drug-free growth control well.
-
-
Inoculum Preparation:
-
Prepare an initial fungal suspension as described in the CLSI protocol.
-
Adjust the inoculum to a final concentration of 0.5-2.5 x 10^5 CFU/mL in RPMI-1640 with 2% glucose.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well.
-
Incubate the plates at 35-37°C for 24 hours.
-
-
Endpoint Determination (MIC Reading):
-
The MIC is determined as the lowest concentration of the antifungal agent that leads to a 50% reduction in absorbance at 530 nm compared to the growth control.
-
Mandatory Visualizations
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Manipulation of the Pneumocandin Biosynthetic Pathway for Generation of Analogues and Evaluation of Their Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Pneumocandin Production: A Deep Dive into Fermentation Media Composition
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of fermentation media for the production of Pneumocandin B0, a critical precursor to the antifungal drug Caspofungin, reveals key insights into optimizing yield and purity. These findings, detailed in newly released application notes, provide researchers, scientists, and drug development professionals with a robust framework for enhancing the manufacturing efficiency of this life-saving therapeutic.
Pneumocandin B0 is a lipohexapeptide secondary metabolite produced by the fungus Glarea lozoyensis. Its fermentation is a complex process heavily influenced by the nutritional environment. The strategic selection of carbon and nitrogen sources, along with the supplementation of specific precursors, can dramatically impact the final product titer and the profile of related analogues.
Key Determinants of High-Yield Pneumocandin B0 Fermentation
The composition of the fermentation medium is a critical factor in achieving high yields of Pneumocandin B0. Research has identified several key components that significantly influence the metabolic pathways of Glarea lozoyensis leading to the desired product.
Carbon Sources: A combination of carbon sources has proven to be more effective than a single source. Mannitol, in particular, has been identified as a superior carbon source for Pneumocandin B0 production.[1][2] When used in conjunction with glucose, a synergistic effect is observed, leading to a 65% increase in yield.[3] Fructose has also been explored as a cost-effective alternative to mannitol in scaled-up fermentations.[1][2]
Nitrogen Sources: The choice of nitrogen source is equally crucial. Cotton seed powder incorporated into the seed culture medium has been shown to enhance Pneumocandin B0 production by 23%. Other complex nitrogen sources such as soybean meal, peptone, and yeast extract are also commonly used. The use of cotton seed powder can also lead to beneficial morphological changes in the fungus, resulting in small, compact pellets that improve oxygen transfer and ultimately increase product yield.
Precursors and Inducers: The addition of specific amino acid precursors can direct the biosynthetic pathway towards Pneumocandin B0. Proline, in particular, has a dose-dependent positive effect on the yield. Supplementing the medium with 5-10 g/L of L-proline can also hinder the formation of the undesirable side-product, Pneumocandin C0. Other amino acids like glutamic acid have also been identified as precursors.
Tabulated Media Compositions for Enhanced Comparability
To facilitate easy comparison and media optimization, the following tables summarize various reported media compositions for seed and production cultures of Glarea lozoyensis.
Table 1: Seed Media Compositions for Glarea lozoyensis
| Component | Concentration (g/L) | Reference |
| Glucose | 40 | |
| Soybean Powder | 20 | |
| Cotton Seed Powder | 20.61 | |
| KH₂PO₄ | 1 | |
| Trace Elements | Varies | |
| Initial pH | 5.0 |
Table 2: Production Media Compositions for Pneumocandin B0
| Component | Concentration (g/L) | Reference |
| Carbon Sources | ||
| Mannitol | 80 - 100 | |
| Glucose | 20 | |
| Lactose | 30 | |
| Nitrogen Sources | ||
| Peptone | 20 | |
| Corn Gluten Meal | 10 | |
| Yeast Powder | 10 | |
| Threonine | 10 | |
| Precursors | ||
| Proline | 12 | |
| Salts & Buffers | ||
| K₂HPO₄ | 2.5 | |
| KH₂PO₄ | 1.5 | |
| MgSO₄·7H₂O | 0.5 | |
| MES Buffer | 15 | |
| Initial pH | 5.3 - 6.8 |
Experimental Protocols for Pneumocandin B0 Production
The following protocols provide a detailed methodology for the key stages of Pneumocandin B0 fermentation.
Protocol 1: Seed Culture Preparation
-
Media Preparation: Prepare the seed medium according to the composition outlined in Table 1. Sterilize the medium by autoclaving at 121°C for 30 minutes.
-
Inoculation: Inoculate the sterilized seed medium with a stock culture of Glarea lozoyensis.
-
Incubation: Incubate the seed culture in a shaker at 220 rpm and 25°C for approximately 168 hours (7 days).
Protocol 2: Production Fermentation
-
Media Preparation: Prepare the production medium based on the compositions provided in Table 2. Sterilize the medium by autoclaving.
-
Inoculation: Inoculate the production medium with 10% (v/v) of the seed culture.
-
Fermentation Conditions: Maintain the fermentation at 25°C with agitation at 220 rpm for up to 432 hours (18 days). The optimal pH for production is around 5.2, as pH values below 4.0 or above 8.0 can negatively affect the stability of Pneumocandin B0.
-
Monitoring: Monitor key parameters such as biomass (dry cell weight), substrate consumption, and Pneumocandin B0 concentration throughout the fermentation process.
Visualizing the Path to Pneumocandin B0
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and a key biosynthetic pathway.
Caption: A high-level overview of the experimental workflow for Pneumocandin B0 production.
The biosynthesis of Pneumocandins involves a complex interplay of enzymes. A critical step in ensuring the exclusive production of Pneumocandin B0 over its analogue Pneumocandin A0 is the disruption of the GLOXY4 gene.
Caption: The role of the GLOXY4 enzyme in the biosynthesis of Pneumocandin A0 and B0.
By providing a consolidated view of media components, detailed protocols, and illustrative diagrams, this information aims to empower researchers to optimize their fermentation processes, ultimately contributing to the more efficient and cost-effective production of this vital antifungal medication. The wild-type G. lozoyensis strain produces Pneumocandin B0 as a minor fermentation product, but through extensive mutation and medium optimization, industrial production has been achieved. The disruption of the GLOXY4 gene, which is involved in the formation of 4S-methyl-l-proline, has been shown to abolish Pneumocandin A0 production and lead to the exclusive production of Pneumocandin B0.
References
Application Note: A Comprehensive Protocol for the Extraction and Purification of Pneumocandin C0 from Glarea lozoyensis Fermentation Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pneumocandins are a class of echinocandin-type cyclic lipopeptides produced by the fungus Glarea lozoyensis.[1][2][3] These compounds, particularly Pneumocandin B0, are of significant interest as they serve as the key starting material for the semi-synthesis of Caspofungin Acetate, a potent antifungal drug.[1] During fermentation, several structural analogues are co-produced, including Pneumocandin A0 and C0.[2] Pneumocandin C0 is a structural isomer of Pneumocandin B0, differing only in the position of a single hydroxyl group on a proline residue. This structural similarity makes their separation a significant challenge, as they are not readily resolved by common methods like crystallization or reversed-phase chromatography.
This application note provides a detailed overview and protocols for the extraction of the pneumocandin mixture from fermentation broth and the subsequent chromatographic purification to isolate this compound. The focus is on methods that effectively separate the B0 and C0 isomers, a critical step for both the purification of Pneumocandin B0 and the isolation of this compound for research or as a reference standard.
Fermentation for Pneumocandin Production
The production of pneumocandins is achieved through the fermentation of Glarea lozoyensis. While industrial processes aim to maximize Pneumocandin B0 and minimize other analogues, a baseline fermentation will produce a mixture containing C0. The composition of the fermentation medium can significantly influence the relative abundance of these isomers.
Key Fermentation Parameters:
-
Strain: Glarea lozoyensis
-
Temperature: 24-26 °C
-
Aeration: Maintained to ensure dissolved oxygen is not less than 20%.
-
Medium Composition: The addition of specific precursors can influence the ratio of pneumocandin analogues. For instance, increasing the concentration of L-proline in the medium has been shown to significantly increase the production of Pneumocandin B0 while reducing the production of C0. Conversely, limiting L-proline may increase the relative yield of C0.
Table 1: Effect of L-Proline Addition on Pneumocandin Production
| L-Proline Concentration | Relative Pneumocandin B0 Yield | Relative this compound Yield |
| Low / Absent | Lower | Higher |
| High | Significantly Increased | Reduced |
| Note: This table illustrates the general trend described in the literature. Actual yields may vary. |
General Workflow for Extraction and Purification
The overall process involves separating the fungal biomass, extracting the lipopeptide compounds, and then employing a multi-step purification strategy to isolate the target molecule, this compound. The critical step is the high-resolution chromatography designed to separate the B0/C0 isomers.
Caption: Workflow for the extraction and purification of this compound.
Experimental Protocols
Protocol 1: Extraction from Fermentation Broth
This protocol describes a general method for extracting the pneumocandin mixture from the fermentation broth using a solvent.
-
Harvesting: Filter the entire fermentation broth (e.g., 20 kg) to separate the mycelial biomass from the liquid medium.
-
Solvent Extraction: Extract the collected biomass with a suitable water-immiscible solvent such as n-butanol. For example, use 8 kg of n-butanol for 20 kg of initial broth. Agitate thoroughly to ensure efficient extraction of the lipophilic pneumocandins into the organic phase.
-
Phase Separation: Separate the n-butanol phase containing the crude product from the aqueous phase and spent biomass.
-
Concentration: Concentrate the n-butanol extract layer under vacuum at a temperature of 45-50 °C.
-
Washing: Wash the concentrated extract with an immiscible solvent like water to remove polar impurities. For instance, a 1:1 (w/w) wash can be performed. The n-butanol layer, which retains the product, is separated again.
-
Charcoal Treatment: Treat the washed n-butanol layer with activated carbon to remove colored impurities.
-
Precipitation/Crystallization: Concentrate the charcoal-treated solution and induce precipitation or crystallization by adding an anti-solvent, such as acetone, at a reduced temperature (e.g., 0-10 °C).
-
Drying: Filter the resulting solid, which is a mixture of pneumocandins, and dry it under vacuum at approximately 40 °C. This material, often with a purity of 75-85% total pneumocandins, serves as the input for the chromatographic separation of C0.
Table 2: Example Data for Initial Extraction Steps
| Step | Starting Material | Product Mass | Purity | Reference |
| Solvent Extraction | 20 kg Fermentation Broth (31 g Pneumocandin B0) | 4.3 g (in 853 g n-butanol extract) | 22.8% | |
| Water Wash (1st) | Concentrated n-butanol extract | 4.1 g | 44.9% | |
| Crystallization | Concentrated Extract | 1.017 g | 78.6% |
Protocol 2: Separation of this compound using HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for separating Pneumocandin B0 and C0. It utilizes a hydrophilic stationary phase and a largely organic mobile phase.
-
Column: Use a HILIC column, for example, a Supelco Ascentis Express HILIC (15 cm x 4.6 mm, 2.7 µm).
-
Sample Preparation: Dissolve the partially purified pneumocandin mixture obtained from Protocol 1 into the mobile phase.
-
Mobile Phase: Prepare a mobile phase consisting of 85% (v/v) acetonitrile (ACN) and 15% (v/v) aqueous buffer (e.g., 0.1% w/w ammonium acetate, pH 4.5).
-
Chromatographic Conditions:
-
Flow Rate: 1 ml/min.
-
Detection: UV detector (e.g., at 210 nm) and/or Mass Spectrometry (MS) for peak identification.
-
-
Elution and Fraction Collection: Inject the sample onto the column. The two isomers, Pneumocandin B0 and C0, will elute as distinct peaks. Collect the fractions corresponding to the this compound peak.
-
Post-Purification: Pool the collected fractions containing pure this compound. The solvent can be removed by evaporation under vacuum to yield the isolated compound.
Structural Relationship of Pneumocandins
Pneumocandins A0, B0, and C0 are closely related isomers that are often co-produced during fermentation. Their separation is essential for producing high-purity B0 for pharmaceutical use and for isolating C0 for other applications.
Caption: Relationship between key Pneumocandin isomers.
Conclusion
The extraction and purification of this compound from the fermentation broth of Glarea lozoyensis is intrinsically linked to the purification of Pneumocandin B0. The process involves an initial robust solvent extraction to isolate a mixture of pneumocandins, followed by a high-resolution chromatographic step to separate the closely related B0 and C0 isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) has proven to be a fast and effective method for this challenging separation. The protocols and data presented here provide a comprehensive guide for researchers working on the isolation, characterization, and purification of these important antifungal compounds.
References
Application Note: Broth Microdilution Assay for Pneumocandin C0 MIC Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pneumocandin C0 is a lipopeptide antifungal agent belonging to the echinocandin class. Like other echinocandins, its mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme crucial for the synthesis of a key component of the fungal cell wall. This targeted action results in osmotic instability and fungal cell death. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antifungal activity of a compound. The broth microdilution assay is a standardized and widely accepted method for determining the MIC of antifungal agents against yeasts and filamentous fungi.
This document provides a detailed protocol for performing a broth microdilution assay to determine the MIC of this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Method
The broth microdilution assay involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid growth medium. Following a specified incubation period, the microdilution plates are examined for visible growth. The MIC is defined as the lowest concentration of the antifungal agent that substantially inhibits the growth of the organism. For echinocandins like this compound, the endpoint is often characterized by a significant reduction in turbidity or the presence of abnormal, stunted hyphal growth for molds, referred to as the Minimum Effective Concentration (MEC).
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 liquid medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer
-
Glucose (Dextrose)
-
Sterile distilled water
-
Sterile 96-well flat-bottom or U-bottom microtiter plates
-
Sterile reservoirs and multichannel pipettes
-
Spectrophotometer or microplate reader (optional)
-
Inverted microscope (for MEC determination)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (0.85% NaCl)
-
Hemocytometer or spectrophotometer for inoculum standardization
Experimental Protocol
This protocol is a generalized procedure and may require optimization based on the specific fungal species being tested and adherence to either CLSI or EUCAST specific guidelines.
Media Preparation
Prepare RPMI 1640 medium according to the manufacturer's instructions. Buffer the medium to pH 7.0 ± 0.1 at 25°C with 0.165 M MOPS. For certain fungi, supplementation with 2% glucose may be required to ensure adequate growth. Sterilize the medium by filtration.
Preparation of this compound Stock and Working Solutions
-
Stock Solution: Accurately weigh the this compound powder and dissolve it in DMSO to prepare a stock solution of a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to create a range of working solutions. The final concentration range in the microtiter plate should typically span from 0.015 to 16 µg/mL.
Inoculum Preparation
For Yeasts (e.g., Candida spp.):
-
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
For Molds (e.g., Aspergillus spp.):
-
Grow the mold on a PDA plate at 35°C for 5-7 days to encourage conidiation.
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.
Microtiter Plate Setup
-
Dispense 100 µL of the appropriate this compound working solution into each well of the microtiter plate, starting with the highest concentration and proceeding with the twofold dilutions.
-
Include a positive control well containing 100 µL of drug-free RPMI 1640 medium and a negative control well with medium only (no inoculum).
-
Add 100 µL of the standardized fungal inoculum to each well (except the negative control).
Incubation
Seal the plates or place them in a humidified chamber to prevent evaporation. Incubate the plates at 35°C. The incubation period is typically 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the positive control well.
MIC/MEC Determination
Visual Reading:
-
For Yeasts: The MIC is the lowest concentration of this compound that causes a significant reduction in turbidity (typically ≥50% inhibition) compared to the positive control.
-
For Molds: The MEC is the lowest drug concentration at which there is a noticeable change in hyphal morphology, such as the appearance of short, stunted, and highly branched hyphae, as observed with an inverted microscope.
Spectrophotometric Reading (Optional):
-
The absorbance of each well can be read at a wavelength of 405 or 530 nm. The MIC is defined as the lowest drug concentration that causes a specified percentage reduction in absorbance compared to the positive control.
Data Presentation
Due to the limited availability of specific MIC data for this compound, the following table presents representative MIC values for Caspofungin (a semi-synthetic derivative of Pneumocandin B0, which is closely related to this compound) against various fungal pathogens to provide a contextual understanding of the expected antifungal activity.
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | >100 | 0.03 - 2 | 0.25 | 0.5 |
| Candida glabrata | >50 | 0.06 - 4 | 0.25 | 1 |
| Candida parapsilosis | >50 | 0.12 - 8 | 1 | 2 |
| Candida tropicalis | >50 | 0.06 - 4 | 0.5 | 1 |
| Candida krusei | >20 | 0.12 - 8 | 1 | 2 |
| Aspergillus fumigatus | >50 | 0.03 - 1 | 0.12 | 0.25 |
| Aspergillus flavus | >20 | 0.06 - 2 | 0.25 | 0.5 |
| Aspergillus terreus | >20 | 0.06 - 2 | 0.25 | 0.5 |
Note: The MIC values presented are a compilation of representative data from multiple sources for Caspofungin and may vary depending on the specific study and geographic location of the isolates.
Experimental Workflow Diagram
Caption: Workflow of the broth microdilution assay.
Quality Control
To ensure the accuracy and reproducibility of the results, it is essential to include quality control (QC) strains with known MIC values in each assay run. The obtained MIC for the QC strains should fall within the established acceptable range. Commonly used QC strains for antifungal susceptibility testing include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.
Interpretation of Results
The interpretation of MIC values as susceptible, intermediate, or resistant requires the establishment of clinical breakpoints. These breakpoints are determined based on in vitro data, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and clinical outcomes. For new compounds like this compound, these breakpoints may not yet be established. In such cases, the MIC data is primarily used for comparative purposes and to understand the compound's spectrum of activity.
Safety Precautions
-
All work with fungal pathogens should be conducted in a biological safety cabinet (BSC) following appropriate biosafety level (BSL-2) practices.
-
Personal protective equipment (PPE), including lab coats, gloves, and eye protection, should be worn at all times.
-
All contaminated materials should be decontaminated before disposal.
-
Handle DMSO with care, as it can facilitate the absorption of other substances through the skin.
Application Note: Utilizing Pneumocandin C0 as a Reference Standard for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandin B0 is a crucial starting material in the semi-synthesis of Caspofungin, a widely used antifungal agent. During the fermentation process of Glarea lozoyensis to produce Pneumocandin B0, several related impurities can be co-produced. One of the most significant process-related impurities is Pneumocandin C0, a structural isomer of Pneumocandin B0.[1] Due to their structural similarity, the separation and accurate quantification of this compound are critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the use of this compound as a reference standard in chromatographic methods for the quality control of Pneumocandin B0.
Physicochemical Properties
| Property | This compound | Pneumocandin B0 |
| Molecular Formula | C₅₀H₈₀N₈O₁₇ | C₅₀H₈₀N₈O₁₇ |
| Molecular Weight | 1065.21 g/mol | 1065.21 g/mol |
| Structural Difference | Isomer of Pneumocandin B0 | - |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Limited water solubility. | Soluble in ethanol, methanol, DMF, DMSO. Limited water solubility. |
Chromatographic Methods for Separation of Pneumocandin B0 and C0
The separation of the isomeric compounds Pneumocandin B0 and C0 is challenging using traditional reversed-phase chromatography.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be an effective technique for achieving baseline separation.
Quantitative Data from HILIC Methods
| Parameter | Method 1 | Method 2 |
| Chromatography Type | HILIC-MS | HILIC |
| Instrumentation | Agilent 1200 HPLC with Agilent 6520 Q-TOF MS | Thermo Fisher Surveyor HPLC |
| Column | Supelco Ascentis Express HILIC, 15 cm x 4.6 mm, 2.7 µm | Supelco Ascentis Si HILIC, 15 cm x 2.1 mm, 5 µm |
| Mobile Phase | 85% Acetonitrile, 15% 0.1% (w/w) Ammonium Acetate (pH 4.5) | 87% Acetonitrile, 13% 0.1% (w/w) Ammonium Acetate (pH 4.5) |
| Flow Rate | 1.0 mL/min | 0.2 mL/min |
| Column Temperature | 25°C | 40°C |
| Retention Time (this compound) | Not explicitly stated, but baseline separation from B0 is achieved in under 5 minutes.[1] | Not explicitly stated, but separation is achieved. |
| Resolution (B0/C0) | Baseline separation achieved.[1] | Separation achieved. |
Note: Specific retention times and resolution values are often dependent on the specific instrument and column batch. The provided methods demonstrate the capability to achieve separation. Increasing the acetonitrile content generally leads to longer retention times, while increasing the aqueous component (ammonium acetate solution) shortens retention times but may decrease separation.[1]
Experimental Protocols
Preparation of Standard and Sample Solutions
a. This compound Reference Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent such as methanol or a mixture of acetonitrile and water to a final volume of 100 mL in a volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at 2-8°C, protected from light.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the impurity in the sample (e.g., 0.1 µg/mL to 10 µg/mL).
c. Sample Preparation:
-
Accurately weigh a sample of Pneumocandin B0 raw material or in-process material.
-
Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Analysis
-
Equilibrate the HILIC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set up the HPLC or HILIC-MS system according to the parameters outlined in the tables above (or a validated in-house method).
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the this compound reference standard to determine its retention time and peak shape.
-
Inject the sample solution.
-
Perform a spiked sample analysis by adding a known amount of this compound reference standard to a sample solution to confirm peak identity.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of replicate injections (n=6) | < 2.0% for peak area and retention time |
| Resolution (Rs) between Pneumocandin B0 and C0 | > 1.5 |
Quantification of this compound Impurity
The concentration of this compound in the sample can be calculated using the external standard method.
-
Generate a calibration curve by plotting the peak area of the this compound reference standard injections against their corresponding concentrations.
-
Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.99.
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Determine the peak area of this compound in the sample chromatogram.
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Calculate the concentration of this compound in the sample using the regression equation.
-
Express the amount of this compound as a percentage of the Pneumocandin B0 concentration.
Visualizations
Experimental Workflow for Impurity Profiling
Caption: Workflow for the analysis of this compound as an impurity in Pneumocandin B0.
Logical Relationship in Quality Control
Caption: Decision-making process in the quality control of Pneumocandin B0 based on this compound levels.
References
Application Note: Protocol for Monitoring Pneumocandin C0 Levels During Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction Pneumocandins are a class of lipohexapeptide antifungal agents produced by the fungus Glarea lozoyensis. Pneumocandin B0 is a vital precursor for the semi-synthetic drug Caspofungin Acetate, a first-line therapy for invasive fungal infections[1]. During the fermentation process, several structural analogues are also produced, with Pneumocandin C0 being a critical one. This compound is a positional isomer of B0, differing only in the position of a hydroxyl group on the proline residue (trans-4-hydroxyproline in C0 versus trans-3-hydroxyproline in B0)[2][3]. Due to this structural similarity, separating C0 from B0 during downstream purification is challenging and costly, often requiring normal-phase chromatography as they are difficult to separate by reverse-phase methods[4]. Therefore, monitoring and controlling the levels of this compound during fermentation is essential to optimize the yield of the target compound B0 and streamline the purification process[5]. This document provides a detailed protocol for the fermentation of Glarea lozoyensis and the subsequent monitoring of this compound levels.
Principle The monitoring protocol involves three main stages:
-
Fermentation: Culturing Glarea lozoyensis under controlled conditions optimized for pneumocandin production.
-
Sample Preparation: Aseptically collecting samples from the fermentation broth at regular intervals, followed by solvent extraction of intracellular and extracellular pneumocandins.
-
Quantification: Analyzing the extracts using High-Performance Liquid Chromatography (HPLC) to separate and quantify this compound.
Experimental Protocols
Part 1: Fermentation of Glarea lozoyensis
This protocol describes a typical batch fermentation process in shake flasks.
1.1 Materials and Reagents
-
Glarea lozoyensis strain (e.g., ATCC 74030)
-
Seed Medium (See Table 1 for composition)
-
Production Medium (See Table 1 for composition)
-
250 mL Erlenmeyer flasks
-
Incubator shaker
-
Autoclave
-
Spectrophotometer
-
Sterile consumables (pipettes, loops, etc.)
1.2 Seed Culture Preparation
-
Inoculate a loopful of G. lozoyensis mycelia from a stock slant into a 250 mL flask containing 50 mL of sterile seed medium.
-
Incubate the flask at 25°C with agitation at 220 rpm for 5-7 days.
-
The resulting seed culture is used to inoculate the production medium.
1.3 Production Culture
-
Inoculate 50 mL of sterile production medium in a 250 mL flask with 10% (v/v) of the seed culture.
-
Incubate the production culture at 25°C with agitation at 220 rpm for 14-18 days.
-
Collect samples at regular intervals (e.g., every 24 or 48 hours) for analysis.
Part 2: Sampling and Extraction
Pneumocandins are primarily located within the mycelia. This protocol ensures the extraction of total (intracellular and extracellular) pneumocandins.
2.1 Materials and Reagents
-
Ethanol (95-100%) or Methanol
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Microcentrifuge
-
HPLC vials
2.2 Extraction Protocol
-
Aseptically withdraw 1 mL of the fermentation broth into a sterile 2 mL microcentrifuge tube.
-
Add 4 mL of ethanol to the tube (a 1:4 ratio of broth to solvent). An alternative method uses an equal volume of methanol.
-
Vortex the mixture vigorously for 10 minutes to ensure cell lysis and complete extraction.
-
Centrifuge the extract at 8,000 x g for 5-10 minutes to pellet cell debris.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis. If necessary, filter the supernatant through a 0.22 µm syringe filter.
Part 3: HPLC Analysis for this compound
3.1 Materials and Reagents
-
HPLC system with UV detector
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water (HPLC grade)
-
This compound and B0 analytical standards (if available)
3.2 HPLC Method
-
Set up the HPLC system according to the parameters outlined in Table 3. Note: The separation of isomers B0 and C0 is notoriously difficult via reverse-phase HPLC. The provided method is a starting point and may require significant optimization. Normal-phase chromatography is often required for baseline separation.
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.
-
Inject 10-20 µL of the prepared sample extract.
-
Run the gradient program and record the chromatogram.
-
Identify the this compound peak based on the retention time of a pure standard. If a standard is unavailable, identification may require LC-MS analysis.
-
Quantify the peak area and calculate the concentration against a standard curve.
Data Presentation
Quantitative data from the fermentation and analysis should be recorded systematically for comparison and troubleshooting.
Table 1: Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
|---|---|---|
| Glucose | 40 | 20 |
| D-Mannitol | - | 80 |
| Soybean Powder/Meal | 20 | 20 |
| KH₂PO₄ | 1 | - |
| K₂HPO₄ | - | 2.5 |
| Trace Element Sol. | 10 mL | - |
| pH | 5.0 | 6.8 |
Table 2: Fermentation Monitoring Log
| Fermentation Time (hours) | pH | Biomass (DCW, g/L) | Substrate (g/L) | Pneumocandin B0 (mg/L) | This compound (mg/L) |
|---|---|---|---|---|---|
| 0 | |||||
| 24 | |||||
| 48 | |||||
| 72 | |||||
| ... |
| 336 (Day 14) | | | | | |
Table 3: Representative HPLC Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient | 30-70% A over 30 min (Requires Optimization) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection (UV) | 210 nm |
| Injection Vol. | 20 µL |
Visualizations
Workflow for Monitoring this compound
Caption: Experimental workflow for monitoring this compound.
Biosynthesis of Pneumocandin B0 vs. C0
Caption: Simplified biosynthesis showing proline hydroxylation.
References
- 1. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106755225B - Fermentation method of pneumocandin B0 - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. KR20120059554A - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to reduce Pneumocandin C0 content in fermentation
Welcome to the technical support center for Pneumocandin fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of Pneumocandin B0 while minimizing the formation of the critical impurity, Pneumocandin C0.
Frequently Asked Questions (FAQs)
Q1: What is the structural difference between Pneumocandin B0 and this compound?
A1: Pneumocandin B0 and C0 are structural isomers. They differ only in the position of a hydroxyl group on one of the proline residues in the hexapeptide core. In Pneumocandin B0, the hydroxylation is at the 3-position of the proline ring (trans-3-hydroxy-L-proline), while in this compound, it is at the 4-position (trans-4-hydroxy-L-proline).
Q2: What is the primary cause of this compound formation during fermentation?
A2: The formation of this compound is due to the activity of an endogenous proline hydroxylase in Glarea lozoyensis, GloF (also referred to as GLOXY2), which can hydroxylate L-proline at the 4-position. This trans-4-hydroxy-L-proline is then incorporated into the pneumocandin backbone, leading to the synthesis of this compound.
Q3: What are the main strategies to reduce this compound content?
A3: The primary strategies to reduce this compound fall into three main categories:
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Genetic Engineering: Modifying the producing strain, Glarea lozoyensis, to reduce or eliminate the enzymatic activity that leads to C0 formation.
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Fermentation Optimization: Adjusting culture conditions and media components to favor the biosynthesis of Pneumocandin B0 over C0.
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Precursor Feeding: Supplementing the fermentation with specific precursors that promote the formation of Pneumocandin B0.
Q4: Is it possible to completely eliminate this compound production?
A4: Yes, studies have shown that replacing the native proline hydroxylase gene (gloF) with a heterologous gene (ap-htyE) that exclusively produces trans-3-hydroxy-L-proline can abolish the production of this compound.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during Pneumocandin fermentation aimed at reducing C0 content.
Issue 1: High Levels of this compound Detected in Fermentation Broth
| Possible Cause | Troubleshooting Action |
| High activity of the endogenous proline-4-hydroxylase (GloF). | Genetic Modification: Consider replacing the native gloF gene with the ap-htyE gene from Aspergillus pachycristatus using CRISPR/Cas9-mediated gene editing. This has been shown to eliminate this compound production.[1][2] |
| Sub-optimal fermentation conditions favoring C0 synthesis. | Optimize Fermentation Parameters: • Temperature: Maintain the fermentation temperature between 23.5°C and 25°C. Temperatures above 28°C can inhibit the growth of G. lozoyensis.[3] • pH: Control the pH of the culture medium to be between 5.0 and 6.6. A pH below 4.0 or above 8.0 can negatively impact the stability of Pneumocandin B0. A dynamic pH control strategy based on dissolved oxygen levels has been shown to reduce C0 content from 6% to 1.5%. |
| Inadequate precursor supply for Pneumocandin B0 synthesis. | L-proline Feeding: Supplement the fermentation medium with L-proline. Increased concentrations of L-proline can significantly increase the production of Pneumocandin B0 while reducing C0 formation. |
Issue 2: Inconsistent Pneumocandin B0 to C0 Ratios Between Batches
| Possible Cause | Troubleshooting Action |
| Variability in raw material quality, especially nitrogen sources. | Standardize Raw Materials: Use consistent and high-quality raw materials. For instance, using cotton seed powder as a nitrogen source in the seed culture has been shown to enhance Pneumocandin B0 production. |
| Inconsistent inoculum quality. | Standardize Inoculum Preparation: Follow a strict protocol for inoculum preparation to ensure a consistent physiological state of the mycelia at the start of the fermentation. |
| Fluctuations in fermentation parameters. | Implement Robust Process Control: Ensure tight control over temperature, pH, and dissolved oxygen throughout the fermentation process. |
Data Presentation
The following tables summarize quantitative data on the reduction of this compound using different strategies.
Table 1: Effect of Genetic Engineering on this compound Production
| Genetic Modification Strategy | Parent Strain C0:B0 Ratio | Modified Strain C0:B0 Ratio | Reference |
| Heterologous expression of ap-htyE | 33.5% (of total pneumocandins) | 11% (of total pneumocandins) | |
| Replacement of gloF with ap-htyE | Present | Abolished |
Table 2: Effect of L-proline Feeding on Pneumocandin Production
| L-proline Concentration (g/L) | Pneumocandin B0 Titer (mg/L) | This compound Titer (mg/L) |
| 0 | 120 | 40 |
| 2 | 200 | 20 |
| 5 | 250 | 10 |
| 10 | 280 | 5 |
Data adapted from literature demonstrating the trend of increased B0 and decreased C0 with proline addition.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Replacement of gloF with ap-htyE
This protocol outlines the key steps for replacing the endogenous proline hydroxylase gene (gloF) with the heterologous ap-htyE gene in G. lozoyensis to eliminate this compound production.
-
Vector Construction:
-
Construct a donor DNA vector containing the ap-htyE gene flanked by homologous regions upstream and downstream of the gloF gene.
-
Construct a CRISPR/Cas9 vector expressing the Cas9 nuclease and a single guide RNA (sgRNA) targeting the gloF gene. A suitable target sequence for gloF is CATCGTGGTTGGAGTGCTGT with a CGG PAM.
-
-
Transformation:
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Prepare protoplasts of G. lozoyensis. This typically involves enzymatic digestion of the mycelia.
-
Transform the protoplasts with the donor DNA vector and the CRISPR/Cas9 vector using a polyethylene glycol (PEG)-mediated method.
-
-
Selection and Screening:
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Select for transformed protoplasts on a regeneration medium containing an appropriate selection agent (e.g., hygromycin B).
-
Screen the resulting transformants by PCR to confirm the replacement of the gloF gene with the ap-htyE gene.
-
-
Fermentation and Analysis:
-
Cultivate the confirmed engineered strains in production medium.
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Analyze the fermentation broth by HPLC to confirm the absence of this compound.
-
Protocol 2: Fed-Batch Fermentation for Low this compound Production
This protocol provides a framework for a fed-batch fermentation process to enhance Pneumocandin B0 production while minimizing C0.
-
Seed Culture:
-
Inoculate a suitable seed medium with spores or mycelia of G. lozoyensis.
-
Incubate at 25°C with agitation for 5-7 days.
-
-
Production Stage:
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Transfer the seed culture to the production fermenter containing a base medium. A combination of mannitol and glucose as carbon sources has been shown to be effective.
-
Maintain the temperature at 25°C and control the pH between 5.0 and 6.6.
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Implement a fed-batch strategy by feeding a concentrated solution of nutrients, including a carbon source (e.g., mannitol) and L-proline. The feeding rate should be optimized to maintain a low but non-limiting substrate concentration.
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A study has shown that optimizing the supplemental amount of mannitol in a fed-batch culture can significantly increase the final Pneumocandin B0 titer.
-
Protocol 3: Analytical Method for Pneumocandin B0 and C0 Quantification
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Pneumocandin B0 and C0.
-
Column: A silica-based column is often used for the separation of these isomers.
-
Mobile Phase: A typical mobile phase consists of a mixture of ethyl acetate, methanol, and water (e.g., 84:9:7, v/v/v).
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Sample Preparation: Extract the pneumocandins from the fermentation broth using a suitable solvent like methanol or ethanol. Centrifuge to remove cell debris and filter the supernatant before injection.
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Quantification: Use certified reference standards of Pneumocandin B0 and C0 to create a calibration curve for accurate quantification.
Visualizations
Signaling Pathway: Proline Hydroxylation in Pneumocandin Biosynthesis
Caption: Biosynthetic pathway leading to Pneumocandin B0 and C0.
Experimental Workflow: Genetic Engineering to Eliminate this compound
Caption: Workflow for creating a C0-free G. lozoyensis strain.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CRISPR/Cas9-Based Genome Editing in the Filamentous Fungus Glarea lozoyensis and Its Application in Manipulating gloF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pneumocandin B0 Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation of Glarea lozoyensis for the production of Pneumocandin B0 while minimizing the formation of the impurity, Pneumocandin C0.
Troubleshooting Guide: High this compound Levels
High levels of this compound can complicate downstream processing and reduce the overall yield of the target compound, Pneumocandin B0. This guide addresses common issues and provides actionable solutions.
| Problem | Potential Cause | Recommended Action |
| High this compound to B0 Ratio | Suboptimal Fermentation pH | Implement a dynamic pH control strategy based on dissolved oxygen (DO) levels. A patented process demonstrates that adjusting the pH in stages throughout the fermentation can significantly reduce this compound content.[1] |
| Inefficient Proline Hydroxylation | Supplement the fermentation medium with L-proline. The addition of L-proline can favor the formation of 3-hydroxyproline, the precursor for Pneumocandin B0, over 4-hydroxyproline, the precursor for this compound. | |
| Strain-Specific Metabolism | Consider strain improvement through mutagenesis or genetic engineering to select for variants with naturally lower this compound production. | |
| Inconsistent this compound Levels Batch-to-Batch | Poor pH Control | Ensure accurate and consistent pH monitoring and control throughout the fermentation run. Calibrate pH probes regularly. |
| Variability in Raw Materials | Use consistent sources and quality of media components, as variations can impact the metabolic pathways leading to Pneumocandin B0 and C0 formation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between Pneumocandin B0 and C0?
A1: Pneumocandin B0 and C0 are structural isomers. The key difference lies in the position of a hydroxyl group on the proline residue within the cyclic hexapeptide core. Pneumocandin B0 contains a 3-hydroxyproline, while this compound contains a 4-hydroxyproline.[2]
Q2: How does pH affect the production of this compound?
A2: While the exact mechanism is complex, pH is a critical factor influencing the enzymatic hydroxylation of proline. Controlling the pH during fermentation can modulate the relative activities of the prolyl hydroxylases responsible for forming the 3-hydroxyproline and 4-hydroxyproline precursors of Pneumocandin B0 and C0, respectively. A dynamic pH control strategy has been shown to reduce this compound content from 6% to as low as 1.5%.[1]
Q3: What is the optimal pH for Pneumocandin B0 production?
A3: The optimal pH for Pneumocandin B0 stability is generally between 5.0 and 8.0.[3] For production, an optimal pH of 5.2 has been reported.[3] However, to minimize this compound, a dynamic pH control strategy is recommended.
Q4: Can media composition be optimized to reduce this compound?
A4: Yes, in addition to pH control, media composition plays a role. Supplementing the fermentation medium with L-proline can help reduce the formation of this compound.
Q5: What analytical methods can be used to differentiate and quantify Pneumocandin B0 and C0?
A5: High-Performance Liquid Chromatography (HPLC) and HPLC coupled with Mass Spectrometry (HPLC-MS) are the primary methods for separating and quantifying these two closely related isomers. Specific methods often utilize C18 or HILIC columns.
Experimental Protocols
Fermentation Protocol for Glarea lozoyensis with pH Control
This protocol is based on established methods for the fermentation of G. lozoyensis with a focus on pH management to minimize this compound production.
a. Seed Culture Preparation:
-
Medium: Glucose (40 g/L), Soybean Powder (20 g/L), KH2PO4 (1 g/L).
-
Initial pH: Adjust to 5.0.
-
Inoculation: Inoculate with a culture of Glarea lozoyensis.
-
Incubation: 25°C, 220 rpm for 3-5 days.
b. Production Fermentation:
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Medium: Mannitol (80 g/L), Glucose (20 g/L), Peptone (20 g/L), K2HPO4 (2.5 g/L).
-
Initial pH: Adjust to 6.8.
-
Inoculation: Inoculate with 10% (v/v) of the seed culture.
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Incubation: 25°C, 220 rpm for 10-14 days.
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pH Control: Implement a dynamic pH control strategy based on dissolved oxygen (DO) levels as described in the table below.
| Dissolved Oxygen (DO) Level | pH Control Range |
| ≥ 45% | 5.0 - 5.4 |
| 35% - 45% | 5.4 - 5.8 |
| 25% - 35% | 5.8 - 6.2 |
| < 25% | 6.2 - 6.6 |
Analytical Method for Pneumocandin B0 and C0 Quantification
This protocol outlines a typical HPLC method for the separation and quantification of Pneumocandin B0 and C0.
-
Instrumentation: HPLC system with a UV detector or Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: A linear gradient from 10% to 100% Solvent B over 28 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm.
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Quantification: Calculate concentrations based on the peak areas of certified reference standards for Pneumocandin B0 and C0.
Visualizations
Caption: Biosynthetic pathway leading to Pneumocandin B0 and C0.
References
Technical Support Center: Separation of Pneumocandin B0 and C0 Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the separation of Pneumocandin B0 and C0 isomers.
Frequently Asked Questions (FAQs)
Q1: What are Pneumocandin B0 and C0, and why is their separation important?
Pneumocandin B0 is a naturally occurring antifungal compound produced by the fungus Glarea lozoyensis. It is the key starting material for the semi-synthesis of Caspofungin, an important antifungal drug.[1][2][3] Pneumocandin C0 is a structural isomer of B0 that is often co-produced during fermentation.[4] For pharmaceutical applications, it is crucial to separate Pneumocandin B0 from C0 to ensure the purity and safety of the final active pharmaceutical ingredient (API).[1]
Q2: What makes the separation of Pneumocandin B0 and C0 so challenging?
The primary challenge lies in their structural similarity. Pneumocandin B0 and C0 are isomers that differ only by the position of a single hydroxyl group on a proline residue. This subtle difference results in very similar physicochemical properties, making them difficult to separate using traditional methods like crystallization or standard reversed-phase chromatography.
Q3: What are the limitations of traditional separation methods for these isomers?
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Crystallization and Reversed-Phase Chromatography: These methods have been reported as unable to effectively separate Pneumocandin B0 from C0 due to their nearly identical properties.
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Normal-Phase Chromatography: While normal-phase chromatography using mobile phases like ethyl acetate/methanol/water can achieve separation, this method has significant drawbacks. These include the low solubility of Pneumocandins in the loading solution and a general lack of robustness. Furthermore, these solvent systems are not highly compatible with mass spectrometry (MS), limiting their use for analytical purposes.
Q4: Which chromatographic technique is recommended for separating Pneumocandin B0 and C0?
Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective and recommended method for separating Pneumocandin B0 and C0. This technique utilizes a hydrophilic stationary phase (such as unmodified silica) and a hydrophobic, high-organic mobile phase. HILIC provides surprisingly fast and robust separation of the two isomers, often in under 5 minutes, and the mobile phases used are compatible with mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic separation of Pneumocandin B0 and C0.
Issue 1: Poor or no resolution between Pneumocandin B0 and C0 peaks in HILIC.
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Question: I am using a HILIC method, but my B0 and C0 peaks are not separating. What should I adjust?
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Answer: Poor resolution in HILIC can often be resolved by adjusting the mobile phase composition. The water/aqueous buffer content is a critical parameter.
-
Check Mobile Phase Composition: Ensure you are using a high percentage of an organic solvent like acetonitrile (ACN) and a low percentage of an acidic aqueous solution or buffer (e.g., ammonium acetate). A common starting point is 85-87% ACN.
-
Adjust Acetonitrile (ACN) Content: If peaks are eluting too quickly with no separation, try increasing the ACN percentage. This will increase retention times and may improve resolution, but be aware that it can also lead to broader peaks.
-
Adjust Aqueous Buffer Content: If retention times are too long, you can increase the percentage of the aqueous buffer (e.g., ammonium acetate solution). This will decrease retention times. Fine-tuning this balance is key to achieving baseline separation.
-
Verify Column and Temperature: Confirm you are using an appropriate HILIC column (e.g., Supelco Ascentis Express HILIC) and that the column temperature is controlled, typically at 25°C or 40°C.
-
Issue 2: Broad peak shapes in HILIC analysis.
-
Question: My chromatogram shows broad peaks for both B0 and C0. How can I improve peak shape?
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Answer: Broad peaks can be caused by several factors in HILIC.
-
High Acetonitrile Content: As mentioned, excessively high ACN content can lead to broader peaks. Consider slightly decreasing the ACN percentage while monitoring resolution.
-
Flow Rate: An optimized flow rate is crucial. For a 4.6 mm ID column, a flow rate of 1 ml/min has been shown to be effective, while for a 2.1 mm ID column, 0.2 ml/min has been used. Check if your flow rate is appropriate for your column dimensions.
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent with a similar or weaker elution strength to prevent peak distortion.
-
Issue 3: Low solubility of Pneumocandin sample in the loading solution for normal-phase chromatography.
-
Question: I am attempting a normal-phase separation with an ethyl acetate/methanol/water mobile phase, but my sample won't dissolve. What can I do?
-
Answer: This is a known limitation of this specific normal-phase method.
-
Consider Switching to HILIC: The most effective solution is to switch to a HILIC method. HILIC mobile phases (high ACN content) are more suitable for dissolving Pneumocandins and offer superior performance and MS compatibility.
-
Solvent Optimization (if HILIC is not an option): If you must use normal-phase, you could experiment with small additions of a more polar solvent to your sample solvent, but be cautious as this can affect the chromatography. However, this approach is generally less robust.
-
Experimental Protocols & Data
Detailed Methodologies for HILIC Separation
Below are two detailed experimental protocols derived from successful separation experiments.
Protocol 1: Fast Separation on Agilent 1200 HPLC System
-
Instrumentation: Agilent 1200 HPLC system coupled to an Agilent 6520 Q-TOF mass spectrometer.
-
Column: Supelco Ascentis Express HILIC, 15 cm x 4.6 mm, 2.7 µm particle size.
-
Column Temperature: 25°C.
-
Mobile Phase: Isocratic elution with 85% (v/v) Acetonitrile and 15% (v/v) of a 0.1% (w/w) ammonium acetate solution (pH 4.5).
-
Flow Rate: 1.0 ml/min.
-
Expected Outcome: Baseline separation of Pneumocandin B0 and C0 in less than 5 minutes.
Protocol 2: Separation on Thermo Fisher Surveyor HPLC System
-
Instrumentation: Thermo Fisher Surveyor HPLC system.
-
Column: Supelco Ascentis Si HILIC, 15 cm x 2.1 mm, 5 µm particle size.
-
Column Temperature: 40°C.
-
Mobile Phase: Isocratic elution with 87% (v/v) Acetonitrile and 13% (v/v) of a 0.1% (w/w) ammonium acetate solution (pH 4.5).
-
Flow Rate: 0.2 ml/min.
-
Expected Outcome: Effective separation of Pneumocandin B0 and C0.
Quantitative Data: Comparison of Chromatographic Conditions
| Parameter | HILIC Method 1 | HILIC Method 2 | Normal Phase HPLC Method |
| Stationary Phase | Supelco Ascentis Express HILIC (2.7 µm) | Supelco Ascentis Si HILIC (5 µm) | KR60-SIL Silica Gel (16 µm) |
| Column Dimensions | 15 cm x 4.6 mm | 15 cm x 2.1 mm | 25 cm x 4.6 mm |
| Mobile Phase | 85% ACN / 15% 0.1% Ammonium Acetate (pH 4.5) | 87% ACN / 13% 0.1% Ammonium Acetate (pH 4.5) | 84:9:7 (v/v/v) Ethyl Acetate / Methanol / Water |
| Flow Rate | 1.0 ml/min | 0.2 ml/min | Not specified, tested at various rates |
| Temperature | 25°C | 40°C | Not specified |
| Key Advantages | Fast separation (<5 min), MS compatible | Good separation, MS compatible | Scalable for preparative chromatography |
| Key Disadvantages | Requires careful mobile phase tuning | Slower flow rate | Low sample solubility, not MS compatible |
| Reference |
Visual Diagrams
Experimental Workflow
References
Improving Pneumocandin B0 yield by controlling C0 formation
Technical Support Center: Pneumocandin B0 Production
Welcome to the technical support center for the optimization of Pneumocandin B0 production. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving Pneumocandin B0 yield by controlling the formation of related impurities, such as Pneumocandin C0.
Frequently Asked Questions (FAQs)
Q1: What is Pneumocandin B0 and why is its yield important?
A1: Pneumocandin B0 is an antifungal lipohexapeptide produced by the fungus Glarea lozoyensis[1][2]. It is the precursor for the semi-synthesis of Caspofungin, a widely used antifungal drug that inhibits the β-(1,3)-glucan synthase in the fungal cell wall[3][4][]. Maximizing the yield of Pneumocandin B0 is crucial for the cost-effective industrial production of Caspofungin.
Q2: What is this compound and how does it affect Pneumocandin B0 production?
A2: this compound is a structural analogue and a common impurity found during the fermentation of Pneumocandin B0. Its formation represents a diversion of precursors from the main Pneumocandin B0 biosynthetic pathway, thereby reducing the overall yield. Controlling the formation of this compound is a key strategy for enhancing the production of the desired product. The addition of L-Proline to the fermentation medium can help reduce the formation of side products like this compound.
Q3: What are the primary strategies for improving Pneumocandin B0 yield?
A3: The main strategies for enhancing Pneumocandin B0 production include:
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Strain Improvement: This can be achieved through random mutagenesis or targeted genetic engineering. For instance, disrupting the GLOXY4 gene in G. lozoyensis can eliminate the production of the byproduct Pneumocandin A0, leading to the exclusive production of Pneumocandin B0.
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Fermentation Optimization: This involves adjusting medium components (carbon and nitrogen sources), pH, temperature, and aeration.
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Precursor Feeding: Supplementing the fermentation medium with precursors like L-proline can direct the biosynthetic pathway towards Pneumocandin B0 and away from byproducts.
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Process Engineering: Techniques like fed-batch strategies and controlling osmotic stress have been shown to improve yields.
Q4: How does precursor availability influence byproduct formation?
A4: The availability of specific amino acid precursors is critical. For example, Pneumocandin B0 biosynthesis utilizes 3S-hydroxyl-L-proline, which is derived from L-proline. The formation of the byproduct Pneumocandin A0 involves 3S-hydroxyl-4S-methyl-L-proline, derived from L-leucine. By manipulating the availability of these precursors, for instance by supplementing with L-proline, the pathway can be shifted towards the desired product.
Troubleshooting Guide
Issue 1: Low Pneumocandin B0 Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal Fermentation Medium | Optimize carbon and nitrogen sources. A combination of mannitol and glucose as carbon sources and cotton-seed powder as a nitrogen source has been shown to be effective. |
| Inadequate Precursor Supply | Supplement the medium with L-proline (5-10 g/L) to enhance the biosynthesis of Pneumocandin B0. |
| Feedback Inhibition | Pneumocandin B0 is primarily accumulated in the mycelia, which can lead to feedback inhibition. Strategies like low-temperature adaptive laboratory evolution (ALE) can increase cell membrane permeability, enhancing secretion and relieving this inhibition. |
| Incorrect pH | Maintain the pH of the culture medium between 4.0 and 8.0, as extreme pH values can negatively affect the stability of Pneumocandin B0. |
Issue 2: High Ratio of this compound to B0
| Possible Cause | Troubleshooting Step |
| Precursor Imbalance | The formation of this compound is linked to the intracellular formation of 4R-hydroxyl-L-Pro. Increase the concentration of L-Proline in the medium to outcompete the formation of this precursor. |
| Genetic Factors | Certain strains may be genetically predisposed to producing higher levels of byproducts. Consider strain improvement through mutagenesis or targeted gene editing to reduce the activity of enzymes involved in C0 biosynthesis. |
Quantitative Data Summary
Table 1: Effect of Strain Improvement and Medium Optimization on Pneumocandin B0 Yield
| Strain/Condition | Pneumocandin B0 Titer (mg/L) | Fold Increase | Reference |
| G. lozoyensis ATCC 74030 (Parent Strain) | 810 | - | |
| Mutant Strain G. lozoyensis Q1 | 1134 | 1.39 | |
| Mutant Strain Q1 in Optimized Medium | 1873 | 1.65 (over mutant in original medium) | |
| Low-Temperature ALE (ALE50) | 2131 g/L | 1.32 (over starting strain) | |
| Osmotic Stress Control Fed-Batch | 2711 | 1.35 (over one-stage fermentation) | |
| Disruption of GLOXY4 Gene | - | 9.5 (in B0 titer) |
Experimental Protocols
1. Shake Flask Fermentation for Pneumocandin B0 Production
-
Seed Culture: Inoculate 10 mL of frozen mycelia of G. lozoyensis into a 250-mL shake flask containing 50 mL of seed medium. Incubate at 25°C and 220 rpm for 168 hours.
-
Production Culture: Inoculate 10% (v/v) of the seed culture into a 250-mL flask with 50 mL of fermentation medium. The fermentation medium can be composed of 80 g/L mannitol, 20 g/L glucose, 20 g/L peptone, and 2.5 g/L K2HPO4, with an initial pH of 6.8.
-
Incubation: Incubate at 25°C and 220 rpm for up to 432 hours.
-
Sampling and Analysis: Withdraw samples periodically for analysis.
2. HPLC Analysis of Pneumocandin B0
-
Sample Preparation (Total Pneumocandin B0):
-
Take 1 mL of the fermentation broth (containing mycelia).
-
Add 4 mL of ethyl alcohol and vortex for 10 minutes.
-
Centrifuge at 8000 g for 5 minutes at room temperature.
-
Analyze the supernatant by HPLC.
-
-
Sample Preparation (Extracellular Pneumocandin B0):
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Centrifuge 1 mL of the fermentation broth at 8000 g for 5 minutes.
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Analyze the supernatant by HPLC.
-
-
HPLC Conditions:
-
Column: C-18 column (e.g., Hypersil BDS, 5µm, 100 mm x 4.6 mm).
-
Mobile Phase: A suitable gradient of acetonitrile and a buffer (e.g., KH2PO4) is typically used.
-
Detection: UV detector.
-
Quantification: Calculate the concentration by comparing the peak areas with those of a known standard of Pneumocandin B0.
-
Visualizations
Caption: Workflow for enhancing Pneumocandin B0 production.
Caption: Control logic for directing biosynthesis to Pneumocandin B0.
References
- 1. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 2. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting low resolution in HPLC separation of pneumocandins
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC separation of pneumocandins.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low resolution in pneumocandin HPLC separation?
Low resolution in the HPLC separation of pneumocandins, particularly between closely related isomers like Pneumocandin B0 and C0, can stem from several factors.[1][2] These issues can be broadly categorized into problems with the mobile phase, the HPLC column, the sample itself, or the instrument parameters.[1][2] Common culprits include an incorrect mobile phase composition (improper pH or organic modifier concentration), column degradation, excessive sample load, and suboptimal instrument settings.[1]
Q2: My pneumocandin peaks are broad and tailing. What should I do?
Peak broadening and tailing are often symptoms of underlying issues that contribute to low resolution. Several factors can cause this, including:
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Column Overload: Injecting too much sample can lead to peak tailing and broader peaks. Try reducing the injection volume or diluting the sample.
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Column Degradation: The stationary phase of the column can degrade over time, leading to poor peak shape. Regular column flushing and, if necessary, replacement can resolve this.
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Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Adjusting the mobile phase pH can help to minimize these interactions.
Q3: How does the mobile phase composition affect the resolution of pneumocandins?
The mobile phase composition is a critical factor in achieving adequate resolution. Key parameters to consider are:
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase significantly impact the retention and selectivity of pneumocandins. Adjusting the organic modifier percentage can either increase or decrease retention times, thereby affecting the separation between closely eluting peaks.
-
pH: The pH of the mobile phase can alter the ionization state of pneumocandins, which in turn affects their interaction with the stationary phase and, consequently, the selectivity of the separation. For ionizable compounds like pneumocandins, small adjustments in pH can lead to significant changes in resolution.
-
Buffer Concentration: An adequate buffer concentration is necessary to maintain a stable pH throughout the analysis, which is crucial for reproducible results.
Q4: What type of HPLC column is best for separating pneumocandin isomers?
The separation of pneumocandin isomers, such as B0 and C0, can be challenging due to their structural similarity. Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) columns have been successfully used.
-
Reversed-Phase (e.g., C18): RP-HPLC is a common technique for the analysis of pneumocandins and related compounds like caspofungin.
-
HILIC: HILIC has been shown to be effective for separating the isomeric pneumocandins B0 and C0, which can be difficult to resolve using reversed-phase methods. HILIC columns with unmodified silica stationary phases are often employed for this purpose.
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Parameters
Low resolution is frequently traced back to a suboptimal mobile phase. The following table summarizes the expected impact of mobile phase modifications on the resolution of pneumocandin peaks.
| Parameter | Change | Expected Effect on Resolution (Rs) | Recommendation |
| Organic Modifier % (Reversed-Phase) | Decrease | Generally Increases Rs | Decrease the percentage of acetonitrile or methanol in 1-2% increments. |
| Increase | Generally Decreases Rs | If peaks are too retained and broad, a slight increase may improve peak shape. | |
| pH of Aqueous Phase | Adjust +/- 0.2 units | Can significantly increase or decrease Rs | For acidic compounds, a lower pH is often beneficial. Experiment in small increments around the pKa of the analytes if known. |
| Buffer Concentration | Increase | May improve peak shape and reproducibility | Ensure the buffer concentration is sufficient to maintain a stable pH. |
Guide 2: Addressing Column and Instrument Issues
If optimizing the mobile phase does not resolve the issue, consider the following column and instrument-related factors.
| Issue | Symptom(s) | Troubleshooting Step(s) |
| Column Contamination/Degradation | Poor peak shape, loss of resolution, increased backpressure. | 1. Flush the column with a strong solvent. 2. If flushing fails, replace the column. |
| Sample Overload | Peak fronting or tailing, broad peaks. | 1. Reduce the injection volume. 2. Dilute the sample. |
| Suboptimal Flow Rate | Broad peaks, poor resolution. | 1. Decrease the flow rate to increase interaction with the stationary phase. 2. Be aware that this will increase the analysis time. |
| Temperature Fluctuations | Drifting retention times, inconsistent resolution. | 1. Use a column oven to maintain a consistent temperature. 2. Increasing temperature can sometimes improve peak shape but may also alter selectivity. |
Experimental Protocols
Protocol 1: HPLC Analysis of Pneumocandins using HILIC
This protocol is designed for the separation of pneumocandin B0 and C0 isomers.
-
Sample Preparation:
-
If starting from a fermentation broth, extract the pneumocandins using a suitable solvent such as n-butanol.
-
Partially concentrate the extract and wash with an immiscible solvent like water to remove polar impurities.
-
Further purify the extract using techniques like crystallization or solid-phase extraction.
-
Dissolve the purified sample in the mobile phase for injection.
-
-
HPLC System and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a quaternary pump, degasser, thermostated autosampler, and column compartment.
-
Column: Supelco Ascentis Express HILIC (15 cm x 4.6 mm, 2.7 µm).
-
Mobile Phase: 85% (v/v) Acetonitrile and 15% (v/v) 0.1% (w/w) Ammonium Acetate in water, with the pH adjusted to 4.5.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV at 210 nm or Mass Spectrometer.
-
Injection Volume: 5-20 µL.
-
-
Data Analysis:
-
Identify peaks by comparing retention times with that of a pure reference standard.
-
Calculate the resolution (Rs) between critical peak pairs (e.g., Pneumocandin B0 and C0) using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR is the retention time and w is the peak width at the base. A resolution of ≥ 1.5 is generally considered baseline separation.
-
Visualizations
Troubleshooting Workflow for Low HPLC Resolution
The following diagram outlines a systematic approach to troubleshooting low resolution in your pneumocandin HPLC separation.
Caption: Troubleshooting workflow for low HPLC resolution.
References
Strategies to enhance Pneumocandin B0 purity from C0 impurity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of Pneumocandin B0 by effectively removing the C0 impurity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating Pneumocandin B0 from C0?
A1: The primary challenge lies in their structural similarity. Pneumocandin B0 and C0 are isomers, differing only in the position of a single hydroxyl group on a proline residue.[1][2] This subtle difference makes their separation by traditional methods like crystallization and standard reversed-phase chromatography difficult.[1][2]
Q2: Which chromatographic technique is most effective for separating Pneumocandin B0 and C0?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) has proven to be a highly effective and rapid method for separating Pneumocandin B0 from C0.[1] This technique typically employs a hydrophilic stationary phase (like unmodified silica) and a hydrophobic mobile phase.
Q3: Can I use reversed-phase chromatography to separate these two isomers?
A3: No, reversed-phase chromatography methods have been reported as unable to separate Pneumocandin B0 from Pneumocandin C0.
Q4: Are there any upstream strategies to improve the purity of Pneumocandin B0?
A4: Yes, genetic and fermentation-based strategies can be employed to reduce the production of this compound, thereby increasing the relative purity of B0 in the fermentation broth. This includes:
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Gene Editing: Techniques like CRISPR/Cas9 can be used to modify the biosynthetic pathway in the producing fungus, Glarea lozoyensis, to favor the production of B0 over C0.
-
Fermentation Media Optimization: The addition of specific precursors, such as L-proline, to the fermentation medium can hinder the formation of the C0 impurity.
Q5: What analytical methods are suitable for monitoring the separation of Pneumocandin B0 and C0?
A5: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the preferred analytical method. It is highly sensitive and can be used to detect and quantify both isomers, especially when coupled with an effective chromatographic separation method like HILIC. Specific fragment ions can be monitored for each isomer to confirm their identity.
Troubleshooting Guides
Issue 1: Poor or No Separation of B0 and C0 Peaks in HILIC
| Possible Cause | Troubleshooting Step |
| Incorrect mobile phase composition | Ensure the mobile phase consists of a high percentage of organic solvent (e.g., 80-90% acetonitrile) and a smaller percentage of an acidic aqueous solution (e.g., 10-20%). |
| Inappropriate stationary phase | Confirm you are using a hydrophilic stationary phase, such as unmodified silica, as specified in effective protocols. |
| Suboptimal pH of the aqueous component | The acidic nature of the aqueous portion of the mobile phase is crucial. If separation is poor, try adjusting the concentration or type of acid (e.g., formic acid, trifluoroacetic acid). |
| Column temperature fluctuations | Maintain a stable column temperature (e.g., 25°C) as temperature can affect retention times and peak shape. |
Issue 2: Low Recovery of Pneumocandin B0 After Purification
| Possible Cause | Troubleshooting Step |
| Precipitation of Pneumocandins in the loading solution | Traditional normal phase chromatography can suffer from low solubility of pneumocandins in the loading solution. If using such a method, consider switching to HILIC where the mobile phase offers better solubility. |
| Product loss during multi-step purification | Each purification step (e.g., extraction, precipitation, chromatography) can lead to product loss. Optimize each step individually for yield. For instance, in liquid-liquid extraction, ensure the solvent choice and pH are optimal for partitioning of Pneumocandin B0 into the desired phase. |
| Inefficient elution from the chromatographic column | If using column chromatography, ensure the elution solvent is strong enough to desorb the product completely. A step or gradient elution might be necessary. For instance, after washing with a weaker solvent to remove impurities, a stronger solvent can be used to elute the product. |
Issue 3: Presence of Other Impurities Besides C0
| Possible Cause | Troubleshooting Step |
| Ineffective initial extraction from fermentation broth | The initial extraction process is critical for removing a significant portion of impurities. Employing methods like liquid-liquid extraction and carbon treatment can help remove unwanted compounds before fine purification. |
| Co-elution of other pneumocandin analogs | The fermentation of Glarea lozoyensis produces other related pneumocandins (e.g., A0, D0, E0). A well-optimized HILIC method should also provide separation from these analogs. If not, further method development on the mobile phase gradient and stationary phase chemistry may be required. |
| Degradation of Pneumocandin B0 | Pneumocandins can be sensitive to pH and temperature. Ensure that all purification steps are carried out under conditions that minimize degradation. |
Experimental Protocols
Protocol 1: HILIC Separation of Pneumocandin B0 and C0
This protocol is based on the method described in patent EP2464374B1.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column thermostat.
-
Mass Spectrometer (optional, but recommended for detection).
-
HILIC column with an unmodified silica stationary phase.
-
Acetonitrile (HPLC grade).
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Acidic aqueous solution (e.g., water with formic acid or ammonium acetate).
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Pneumocandin sample containing B0 and C0 impurities.
2. Chromatographic Conditions:
-
Stationary Phase: Unmodified Silica.
-
Mobile Phase:
-
A: Acidic aqueous solution.
-
B: Acetonitrile.
-
Composition: 80-90% B and 10-20% A.
-
-
Flow Rate: As per column manufacturer's recommendation (typically 0.5 - 1.0 mL/min for analytical scale).
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Column Temperature: 25°C.
-
Injection Volume: 5-20 µL (analytical scale).
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Detection: Mass Spectrometry (ESI positive mode) or UV detector.
3. Procedure:
-
Prepare the mobile phase by mixing the acetonitrile and acidic aqueous solution in the desired ratio. Degas the mobile phase.
-
Equilibrate the HILIC column with the mobile phase until a stable baseline is achieved.
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Dissolve the pneumocandin sample in the mobile phase.
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Inject the sample onto the column.
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Run the analysis and monitor the separation. Pneumocandin B0 is expected to elute separately from C0.
Data Presentation
Table 1: Comparison of Chromatographic Methods for B0/C0 Separation
| Method | Stationary Phase | Mobile Phase | Separation of B0/C0 | Compatibility with MS | Key Limitations |
| HILIC | Unmodified Silica | Acetonitrile/Acidic Aqueous Solution | Yes (Fast Separation) | High | Requires careful column equilibration. |
| Normal Phase | Silica | Ethyl Acetate/Methanol/Water | Yes | Low | Low sample solubility; poor robustness. |
| Reversed Phase | C8, C18 | Acetonitrile/Water | No | High | Not suitable for isomer separation. |
Visualizations
Caption: Workflow for Pneumocandin B0 purification.
Caption: Logic for selecting a B0/C0 separation method.
References
Technical Support Center: Impact of Residual Fructose on Pneumocandin C0 Levels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of residual fructose on Pneumocandin C0 levels during fermentation processes.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of residual fructose concentration on this compound production?
A1: The concentration of residual fructose in the fermentation medium of Glarea lozoyensis has a significant and inverse impact on the proportion of this compound relative to Pneumocandin B0. High residual fructose concentrations are associated with a lower percentage of the structural isomer this compound, while low residual fructose concentrations lead to a disproportionate increase in this compound levels.[1]
Q2: Why does a low residual fructose concentration lead to an increase in this compound?
A2: The increase in this compound synthesis under low residual fructose conditions appears to be linked to the enhanced synthesis of trans-4-hydroxyproline.[1] The pneumocandin peptide synthetase can misincorporate this trans-4-hydroxyproline in place of trans-3-hydroxyproline, which is the correct precursor for Pneumocandin B0. The amount of trans-4-hydroxyproline formed seems to dictate the frequency of this misincorporation, thus leading to higher levels of this compound.[1]
Q3: Can the effect of low residual fructose on this compound levels be reversed?
A3: Yes, the effect can be mitigated by adjusting the osmolality of the fermentation medium. The addition of salts like sodium chloride (NaCl) or sodium sulfate (Na2SO4) to a low residual fructose fermentation has been shown to return the this compound levels to those observed in high residual fructose fermentations.[1]
Q4: Does using fructose as a primary carbon source instead of glucose affect overall pneumocandin production?
A4: Yes, replacing glucose with fructose as the initial carbon source can be beneficial for overall pneumocandin production. Studies have shown that using fructose can lead to a significant increase in the total yield of Pneumocandin B0 and biomass accumulation.[2]
Q5: What is the metabolic basis for increased Pneumocandin B0 production with fructose?
A5: When Glarea lozoyensis utilizes fructose as a carbon source, there is a notable upregulation of genes associated with the pentose phosphate pathway (PPP), glycolysis, and branched-chain amino acid metabolism. This metabolic shift results in larger intracellular pools of NADPH and acetyl-CoA, which are crucial precursors for cell growth and the synthesis of Pneumocandin B0.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High levels of this compound detected in the final product. | Low residual fructose concentration in the fermentation medium. | Increase the initial fructose concentration in the medium to maintain a higher residual level throughout the fermentation. Consider a fed-batch strategy to maintain fructose levels. |
| Low osmolality of the fermentation broth. | If operating under low residual fructose, consider a mid-cycle addition of NaCl (e.g., 150 mM) or Na2SO4 (e.g., 116 mM) to increase osmolality. | |
| Overall pneumocandin titer is low, despite using fructose. | Suboptimal initial fructose concentration. | While high residual fructose minimizes C0, an optimal initial concentration is needed for overall productivity. A concentration of around 20 g/L has been shown to be effective for Pneumocandin B0 production. |
| Inefficient fructose metabolism. | Ensure other media components and fermentation parameters (pH, temperature, aeration) are optimal for G. lozoyensis to support efficient fructose utilization. | |
| Inconsistent batch-to-batch variation in this compound levels. | Fluctuations in residual fructose concentration at the end of fermentation. | Implement robust in-process monitoring of fructose levels to ensure consistency between batches. |
| Variability in the osmolality of the media components. | Standardize all raw materials and ensure consistent preparation of the fermentation medium to maintain stable osmolality. |
Data Presentation
Table 1: Effect of Initial Fructose Concentration on Pneumocandin Production
| Initial Fructose Concentration | Total Pneumocandin Production (B0 + C0) | Relative Pneumocandin B0 Increase | Relative this compound Increase |
| High (125 g/L) | Baseline | Baseline | Baseline |
| Low (40 g/L) | Increased by 34% | 30% | 250% |
| Data summarized from Connors et al. (2000). |
Experimental Protocols
Quantification of Residual Fructose by HPLC-RI
This method is suitable for the simultaneous quantification of fructose and other sugars in fermentation broth.
a. Sample Preparation:
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Withdraw a sample of the fermentation broth.
-
Centrifuge the sample to pellet the biomass.
-
Filter the supernatant through a 0.2 µm nylon membrane filter.
-
Dilute the filtered sample with deionized water to a concentration within the linear range of the calibration curve.
b. HPLC-RI Conditions:
-
Column: A suitable carbohydrate analysis column (e.g., Aminex HPX-87H).
-
Mobile Phase: Isocratic elution with a suitable solvent such as dilute sulfuric acid or acetonitrile/water mixture.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 60-85°C).
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 10-20 µL.
c. Calibration and Quantification:
-
Prepare a series of standard solutions of fructose with known concentrations.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared samples and quantify the fructose concentration by comparing the peak area to the calibration curve.
Analysis of this compound and B0 by HPLC
This method allows for the separation and quantification of Pneumocandin B0 and its isomer C0.
a. Sample Extraction:
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Lyse the mycelia to release intracellular pneumocandins.
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Extract the pneumocandins from the fermentation broth and mycelia using a suitable organic solvent (e.g., methanol or ethanol).
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Centrifuge and collect the supernatant containing the extracted pneumocandins.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase for injection.
b. HPLC Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like trifluoroacetic acid).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
Detector: UV detector at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 20 µL.
c. Quantification:
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Use purified standards of Pneumocandin B0 and C0 to determine their retention times and generate calibration curves.
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Integrate the peak areas of B0 and C0 in the sample chromatograms and quantify their concentrations based on the respective calibration curves.
Mandatory Visualizations
References
- 1. Residual fructose and osmolality affect the levels of pneumocandins B0 and C0 produced by Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fed-batch Culture to Decrease Pneumocandin C0
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of fed-batch culture of Glarea lozoyensis to maximize Pneumocandin B0 production while minimizing the C0 analogue.
Frequently Asked Questions (FAQs)
Q1: What is Pneumocandin C0 and why is its reduction important?
This compound is a structural analogue of Pneumocandin B0, the active pharmaceutical ingredient precursor for the antifungal drug Caspofungin.[1][2] this compound is considered an impurity in the production of Pneumocandin B0. Its structural similarity to Pneumocandin B0 complicates the downstream purification process, leading to increased costs and potential yield losses.[3] Therefore, minimizing the formation of this compound during fermentation is a primary goal for process optimization.
Q2: What is the biosynthetic origin of this compound?
This compound arises from the incorporation of trans-4-hydroxy-L-proline into the cyclic hexapeptide core instead of the desired trans-3-hydroxy-L-proline, which is characteristic of Pneumocandin B0.[3][4] The hydroxylation of the precursor amino acid L-proline is a critical step that determines the ratio of Pneumocandin B0 to C0.
Q3: What are the primary strategies to decrease this compound levels in Glarea lozoyensis fermentation?
There are two main strategies to reduce this compound:
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Genetic Engineering: This involves modifying the genes responsible for proline hydroxylation. For example, replacing the native proline hydroxylase gene (gloF) with a heterologous gene (ap-htyE) that favors the formation of trans-3-hydroxy-L-proline has been shown to significantly reduce this compound production.
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Process Optimization & Precursor Feeding: This involves manipulating the fermentation conditions and media composition to favor the biosynthesis of Pneumocandin B0. A key strategy is the addition of L-proline to the culture medium, which can hinder the formation of the trans-4-hydroxy-L-proline precursor of this compound.
Q4: How does the choice of nitrogen source impact this compound production and fungal morphology?
The nitrogen source significantly influences both the production of pneumocandins and the morphology of Glarea lozoyensis. Using complex nitrogen sources like cotton seed powder has been shown to promote the formation of small, compact pellets. This morphology is advantageous as it reduces broth viscosity, improves oxygen transfer, and can lead to higher Pneumocandin B0 yields. In contrast, other nitrogen sources like soy peptone may lead to less desirable morphologies, such as loose mycelia and clumps. While the direct impact of all nitrogen sources on the B0/C0 ratio is not fully elucidated, controlling morphology through nitrogen source selection is a critical aspect of fermentation optimization.
Q5: What is the role of osmotic stress in Pneumocandin B0 production?
Controlling osmotic stress, for instance by using mannitol as a carbon source in a fed-batch strategy, can significantly enhance Pneumocandin B0 production. High osmotic pressure can lead to the accumulation of compatible solutes like glutamate and proline, which are also precursors for Pneumocandin B0 biosynthesis. This strategy has been shown to improve the final titer and productivity of Pneumocandin B0.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| High levels of this compound | - Inefficient conversion of L-proline to trans-3-hydroxy-L-proline.- Sub-optimal concentration of L-proline precursor in the medium. | 1. Precursor Feeding: Implement a fed-batch strategy with L-proline supplementation. A concentration of 5-10 g/L has been suggested to hinder the formation of the this compound precursor.2. Genetic Modification: If feasible, consider genetic engineering approaches such as replacing the native proline hydroxylase (gloF) with a more selective enzyme like ap-htyE. |
| Low Pneumocandin B0 Yield | - Poor cell growth or unfavorable morphology.- Sub-optimal fermentation conditions (pH, temperature, dissolved oxygen).- Feedback inhibition due to intracellular accumulation of Pneumocandin B0. | 1. Morphology Control: Optimize the seed medium nitrogen source. Cotton seed powder has been shown to promote the formation of small, compact pellets, leading to improved yields.2. Optimize Culture Conditions: Maintain the optimal temperature between 23.5 and 25°C and control the pH to avoid levels below 4.0 or above 8.0.3. Enhance Product Release: Consider extractive fermentation by adding surfactants like SDS in the late fermentation stage to facilitate the release of intracellular Pneumocandin B0. |
| High Broth Viscosity | - Filamentous or clumpy fungal morphology. | 1. Nitrogen Source Selection: In the seed culture, utilize nitrogen sources that promote pellet formation, such as cotton seed powder.2. Agitation and Aeration: Optimize agitation and aeration rates in the fermenter to ensure adequate mixing and oxygen supply without causing excessive shear stress. |
| Inconsistent Batch-to-Batch Performance | - Variability in inoculum quality.- Fluctuations in raw material quality. | 1. Standardize Inoculum: Develop a standardized protocol for inoculum preparation, including age, morphology, and cell density.2. Raw Material Quality Control: Implement quality control checks for all media components, especially complex nitrogen and carbon sources. |
Data Summary
Table 1: Effect of L-Proline Addition on Pneumocandin Production
| L-Proline Concentration | Effect on Pneumocandin B0 | Effect on this compound | Reference |
| 5-10 g/L | Increased Yield | Hinders intracellular formation of the precursor |
Table 2: Influence of Seed Medium Nitrogen Source on Morphology and Pneumocandin B0 Yield
| Nitrogen Source | Resulting Morphology | Pneumocandin B0 Yield Enhancement | Reference |
| Cotton Seed Powder | Small, compact pellets | 22.9% increase in flasks, 40% in 50-L fermenter | |
| Soy Peptone | Non-uniformly compact pellets | Control Group | |
| Soybean Meal | Loose mycelia and clumps | Lower Yield |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation with L-Proline Feeding
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Inoculum Preparation: Prepare a seed culture of Glarea lozoyensis in a suitable seed medium, for instance, one containing cotton seed powder as the nitrogen source to promote pellet morphology. Incubate at 25°C for an appropriate duration to achieve a healthy and active culture.
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Batch Phase: Inoculate the production fermenter containing a mannitol-based medium. Run the fermentation in batch mode until a specific growth phase is reached or a key nutrient becomes limited.
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Fed-Batch Phase: Initiate a continuous or intermittent feed of a concentrated solution containing the primary carbon source (e.g., mannitol or a glucose/mannitol mix) and L-proline. The L-proline feed should be calculated to maintain a concentration of 5-10 g/L in the bioreactor.
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Process Monitoring: Regularly monitor key parameters such as pH, dissolved oxygen, temperature, substrate concentration, and biomass.
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Sampling and Analysis: Withdraw samples at regular intervals to quantify the concentrations of Pneumocandin B0 and C0 using High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Workflow for optimizing fed-batch culture to reduce this compound.
Caption: Biosynthesis of Pneumocandins B0 and C0 from L-proline.
References
Addressing low solubility of pneumocandins in normal phase chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of pneumocandins during normal phase chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of pneumocandins?
Pneumocandins are lipopeptides and exhibit limited solubility in water. They are, however, soluble in organic solvents such as ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[1][2][3] When preparing samples for normal phase chromatography, it is crucial to select a solvent that can dissolve the pneumocandin B0 effectively.
Q2: What is a typical mobile phase composition for normal phase chromatography of pneumocandins?
A common approach for the normal phase preparative HPLC of pneumocandins involves a ternary mobile phase with silica gel as the stationary phase.[4] Examples of mobile phase compositions include:
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Ethyl acetate/methanol/water[4]
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Dichloromethane/methanol (e.g., in a 4:1 ratio)
The water content in the mobile phase is a critical parameter that influences separation efficiency and retention times.
Q3: My pneumocandin sample is not dissolving in the mobile phase. What should I do?
Due to the relatively low solubility of pneumocandins in typical normal phase mobile phases, it is a common practice to dissolve the crude product in a stronger solvent. This "feed solvent" often contains higher concentrations of methanol and water to achieve sample concentrations up to 40 g/L. While there's a potential for this solvent mismatch to affect column performance, studies have shown this impact may not be significant.
Q4: Can I use reversed-phase chromatography for pneumocandin purification?
Yes, reversed-phase chromatography is another viable method for purifying pneumocandins. Additionally, Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a hydrophilic stationary phase and a hydrophobic mobile phase, has been successfully used for the separation of pneumocandin isomers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Low Sample Solubility in Mobile Phase: The sample may be precipitating on the column head. | * Optimize Sample Solvent: Ensure your sample is fully dissolved before injection. Consider using a stronger solvent for sample preparation, even if it differs from the mobile phase. * Reduce Injection Volume/Concentration: Overloading the column can lead to peak distortion. * Use a Guard Column: A guard column can protect your analytical column from precipitated sample and other contaminants. |
| 2. Strong Sample Adsorption: The analyte may be interacting too strongly with the stationary phase. | * Adjust Mobile Phase Strength: Increase the proportion of the more polar solvent (e.g., methanol) in your mobile phase to decrease retention and improve peak shape. * Modify Mobile Phase with Additives: While less common in normal phase, ensure your mobile phase is properly prepared and additives are fully dissolved. | |
| High Backpressure | 1. Sample Precipitation: Insoluble sample components can clog the column frit. | * Filter Your Sample: Always filter your sample through a 0.22 µm or 0.45 µm filter before injection. * Improve Sample Solubility: See steps for "Poor Peak Shape" above. |
| 2. Particulate Contamination: Debris from the sample or system can cause blockages. | * Filter Mobile Phase: Filter all mobile phase solvents before use. * System Maintenance: Regularly check and clean inline filters and frits. | |
| Inconsistent Retention Times | 1. Inadequate Column Equilibration: Normal phase columns, particularly with mobile phases containing water, can take a long time to equilibrate. | * Increase Equilibration Time: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. |
| 2. Changes in Mobile Phase Composition: The composition of the mobile phase can change over time due to evaporation of volatile components. | * Fresh Mobile Phase: Prepare fresh mobile phase daily. * Cover Solvent Reservoirs: Keep solvent reservoirs covered to minimize evaporation. | |
| Low Analyte Recovery | 1. Irreversible Adsorption: The analyte may be irreversibly binding to the stationary phase. | * Change Stationary Phase: Consider using a different adsorbent, such as alumina or a bonded phase like cyano (CN). * Column Flushing: Flush the column with a strong solvent to try and recover the adsorbed compound. |
| 2. Sample Degradation: The analyte may be unstable under the chromatographic conditions. | * Assess Analyte Stability: Confirm the stability of your pneumocandin in the chosen sample solvent and mobile phase. |
Experimental Protocols
Protocol 1: Sample Preparation for Normal Phase Chromatography
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Extraction: Extract the pneumocandin-containing material (e.g., fermentation broth or mycelia) with a suitable organic solvent such as methanol or a 75% ethanol solution.
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Concentration: Concentrate the extract under reduced pressure.
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Dissolution for Injection: Dissolve the concentrated, crude pneumocandin B0 in a high-strength solvent. A study by Roush et al. suggests using a solvent with higher levels of methanol and water to achieve concentrations up to 40 g/L.
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Filtration: Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter prior to injection.
Protocol 2: Normal Phase Chromatography using Silica Gel
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Column: Silica gel column.
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Mobile Phase: A ternary mixture of ethyl acetate/methanol/water or a binary mixture of dichloromethane/methanol. A specific example is a 4:1 dichloromethane-methanol mixture.
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Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved. Due to the presence of water in some mobile phases, this may require a significant amount of time.
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Injection: Inject the filtered sample.
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Elution: Elute with the mobile phase. Gradient elution can be employed to improve separation.
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Detection: Use a suitable detector, such as a UV detector.
Visualizations
Caption: Experimental workflow for pneumocandin analysis.
Caption: Troubleshooting logic for poor peak shape.
References
Technical Support Center: Preparative Chromatography of Pneumocandins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the preparative chromatography of pneumocandins.
Troubleshooting Guide
This guide addresses common issues encountered during the preparative chromatography of pneumocandins in a question-and-answer format.
Issue 1: Poor resolution between Pneumocandin B₀ and its analogs (A₀, C₀).
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Question: I am observing poor separation between my pneumocandin B₀ peak and the peaks of its analogs, particularly A₀ and C₀. What are the likely causes and how can I improve the resolution?
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Answer: Poor resolution between pneumocandin B₀ and its closely related analogs is a common challenge, primarily influenced by the mobile phase composition in normal-phase HPLC.
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Primary Cause: Inadequate water content in the ternary mobile phase (ethyl acetate/methanol/water). The water level is a critical parameter controlling the resolution of impurities[1].
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Solution Steps:
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Adjust Water Content: Incrementally increase the percentage of water in your mobile phase. This has been shown to improve column efficiency and enhance the separation of pneumocandin analogs[1].
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Optimize Methanol Content: The methanol concentration in the mobile phase primarily controls the retention time of the compounds. You may need to adjust the methanol percentage in conjunction with the water content to achieve optimal retention and resolution[1]. A balance of all three solvents is crucial for successful separation[1].
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Verify Mobile Phase Composition: Ensure accurate preparation of the mobile phase. An example of a mobile phase composition that has demonstrated good selectivity and resolution for B₀ and C₀ is an ethyl acetate–methanol–water mixture in the ratio of 84:9:7 (v/v/v)[2].
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Consider an Alternative Method: If separating B₀ and C₀ remains challenging with normal-phase chromatography, Hydrophilic Interaction Chromatography (HILIC) is a viable alternative.
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Issue 2: High backpressure in the HPLC system.
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Question: My HPLC system is showing unusually high backpressure during the purification run. What could be causing this and what should I do?
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Answer: High backpressure is typically caused by a blockage in the system.
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Potential Causes:
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Column Clogging: Particulates from the sample or precipitation of the sample in the mobile phase can clog the column inlet frit.
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System Blockage: Blockages can also occur in the tubing, injector, or in-line filters.
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Incompatible Solvents: If the sample is dissolved in a solvent that is not miscible with the mobile phase, it can precipitate upon injection.
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Troubleshooting Steps:
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Identify the Source: Systematically isolate components of the HPLC system to identify the source of the high pressure. Start by disconnecting the column and running the pump to see if the pressure returns to normal. If it does, the column is the likely source of the blockage.
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Column Flushing: If the column is clogged, try back-flushing it (reversing the flow direction) with a strong solvent, ensuring it is disconnected from the detector.
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Sample Preparation: Ensure your sample is fully dissolved and filtered through a 0.22 µm filter before injection to remove any particulates. Pneumocandins are soluble in alcohols and some aqueous-organic mixtures; ensure your sample solvent is compatible with the mobile phase.
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Use of Guard Columns: Employ a guard column to protect your main analytical or preparative column from contaminants and particulates.
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Issue 3: Difficulty in scaling up from analytical to preparative chromatography.
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Question: I have a well-optimized analytical method, but I am losing resolution and purity when I scale up to a preparative column. How can I successfully scale up my method?
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Answer: Scaling up from analytical to preparative HPLC requires a systematic approach to maintain the separation quality. The goal is to increase the load without sacrificing the resolution achieved at the analytical scale.
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Key Considerations for Scale-Up:
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Maintain Column Chemistry and Length: Use a preparative column with the same stationary phase chemistry and, ideally, the same length as your analytical column.
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Adjust Flow Rate: The flow rate must be scaled proportionally to the cross-sectional area of the preparative column.
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Calculate Sample Load: The amount of sample you can load on the preparative column will be significantly higher. It's crucial to perform a loading study to determine the maximum sample load that does not compromise resolution.
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Gradient Adjustment: If using a gradient method, the gradient profile must be adjusted to account for the larger column volume and different system dwell volumes.
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Recommended Actions:
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Perform a Loading Study: Before moving to the full preparative scale, conduct a loading study on your analytical column. Gradually increase the injection volume/concentration and monitor the resolution and peak shape to determine the overload point.
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Use a Scale-Up Calculator: Many HPLC manufacturers provide online calculators to help you determine the appropriate flow rate and injection volume for your preparative column based on your analytical conditions.
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Optimize Preparative Conditions: Some fine-tuning of the mobile phase composition may be necessary at the preparative scale to regain the resolution seen at the analytical scale.
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Frequently Asked Questions (FAQs)
Q1: What is the most effective stationary phase for pneumocandin purification?
A1: Silica gel is the most commonly used and effective stationary phase for the normal-phase HPLC purification of pneumocandins. It allows for the resolution of the structurally similar analogs, particularly pneumocandin C₀ from B₀. While standard silica is effective, novel stationary phases have also been explored to further improve performance.
Q2: Why is a ternary mobile phase of ethyl acetate, methanol, and water used?
A2: A ternary mobile phase is essential for achieving both good retention and resolution of pneumocandins on a silica column. Each component plays a specific role: the ethyl acetate acts as the weak, non-polar solvent; the methanol (an alcohol) level primarily controls the retention of the compounds; and the water content is critical for achieving the necessary resolution between the closely related analogs.
Q3: How should I prepare my crude pneumocandin sample for preparative HPLC?
A3: Proper sample preparation is crucial to protect the column and achieve good chromatography.
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Initial Purification: Crude extracts from fermentation broths are often subjected to initial purification steps like solvent extraction, washing, and crystallization to achieve a purity of 75-85% before preparative chromatography.
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Solubility: Pneumocandins have limited solubility in water but are soluble in alcohols and some aqueous-organic mixtures. Dissolve your sample in a solvent that is compatible with your mobile phase. A proprietary solvent blend, often with higher concentrations of methanol and water than the mobile phase, can be used to dissolve the product at high concentrations (e.g., 10-30 g/L).
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Filtration: Always filter your sample solution through a 0.22 or 0.45 µm filter to remove any particulate matter before injection. This will help prevent column clogging and high backpressure.
Q4: What is the impact of temperature and pH on pneumocandin stability during purification?
A4: While specific degradation kinetics for pneumocandins in various HPLC mobile phases are not extensively documented, general principles for similar compounds suggest that temperature and pH can be important factors. It is generally advisable to perform purification at ambient temperature unless optimization studies indicate otherwise. For the mobile phase, maintaining a consistent and appropriate pH, especially if using a buffered system like in HILIC, is important for reproducible results. For normal-phase chromatography with a non-buffered mobile phase, the primary stability concern would be prolonged exposure to harsh conditions.
Data Presentation
Table 1: Mobile Phase Compositions and Their Impact on Pneumocandin Separation
| Stationary Phase | Mobile Phase Composition (v/v/v) | Target Separation | Observations | Reference |
| Silica Gel | Ethyl Acetate / Methanol / Water (various ratios) | Pneumocandin B₀ from analogs | Water content is critical for resolution; methanol content controls retention. | |
| KR60-SIL | Ethyl Acetate / Methanol / Water (84:9:7) | Pneumocandin B₀ from C₀ | Good selectivity and resolution even at high sample loadings. | |
| HILIC | 85% Acetonitrile / 15% (0.1% w/w Ammonium Acetate, pH 4.5) | Pneumocandin B₀ from C₀ | Effective alternative to normal-phase chromatography for this specific separation. |
Experimental Protocols
Protocol 1: Normal-Phase HPLC Method for Pneumocandin B₀ Purification
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Column: Silica gel, preparative scale (e.g., 50 mm ID).
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Mobile Phase: Prepare a mobile phase of ethyl acetate, methanol, and water. A starting point could be a ratio of 84:9:7 (v/v/v). Degas the mobile phase before use.
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Flow Rate: Determine the appropriate flow rate based on the column dimensions. This will be significantly higher than analytical scale flow rates.
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Sample Preparation: Dissolve the pre-purified pneumocandin sample in a suitable solvent (e.g., a blend of methanol and water) to a known concentration. Filter the sample through a 0.22 µm filter.
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Injection: Inject the prepared sample onto the column.
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Detection: Monitor the elution profile using a UV detector.
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Fraction Collection: Collect fractions corresponding to the pneumocandin B₀ peak.
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Analysis: Analyze the collected fractions for purity using an analytical HPLC method.
Protocol 2: Conducting a Loading Study
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Analytical Setup: Use your optimized analytical HPLC method with an analytical column of the same chemistry as your intended preparative column.
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Prepare Concentrated Sample: Prepare a stock solution of your sample at a high concentration.
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Stepwise Injection Increase: Begin with an injection volume that gives a good analytical chromatogram. In subsequent runs, incrementally increase the injection volume (or the concentration of the injected sample).
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Monitor Chromatography: With each increase in load, carefully observe the retention times, peak shapes, and resolution between the target peak and its impurities.
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Determine Overload Point: The column is considered overloaded when you observe a significant loss in resolution (e.g., peaks starting to merge), a noticeable change in retention time, or poor peak shape (e.g., excessive fronting or tailing).
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Calculate Preparative Load: Use the data from the loading study to determine the maximum amount of sample that can be loaded per gram of stationary phase without unacceptable loss of purity. This will inform the injection volume and concentration for your preparative runs. Normal-phase methods generally have higher loading capacities than reversed-phase methods.
Visualizations
References
Validation & Comparative
Pneumocandin B0 Demonstrates Superior Antifungal Profile Compared to Pneumocandin C0
For Immediate Release
[City, State] – [Date] – In the landscape of antifungal research, Pneumocandin B0 has been established as a significantly more potent and desirable antifungal agent than its counterpart, Pneumocandin C0. While direct comparative quantitative data in the public domain is limited, extensive research into the production and application of these compounds consistently points to the superior efficacy of Pneumocandin B0. This guide provides a comprehensive comparison based on available scientific literature for researchers, scientists, and drug development professionals.
Pneumocandin B0 is a naturally occurring lipopeptide isolated from the fungus Glarea lozoyensis. It is a member of the echinocandin family of antifungals, which act by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1] This mechanism of action provides a high degree of selective toxicity against fungal pathogens with minimal effects on mammalian cells. The potent antifungal activity and favorable pathogen spectrum of Pneumocandin B0 led to its selection as the starting molecule for the semi-synthesis of Caspofungin, a widely used clinical antifungal drug.
Conversely, this compound is considered a minor side-product in the fermentation process of Glarea lozoyensis.[2] Research efforts have focused on optimizing fermentation conditions to maximize the yield of Pneumocandin B0, which often involves minimizing the production of this compound.[2] This strategic focus strongly implies that Pneumocandin B0 possesses a more desirable antifungal profile. For instance, studies have shown that supplementing the fermentation culture with trans-3-hydroxyproline increases the production of Pneumocandin B0 while concurrently reducing the formation of this compound, highlighting the preference for the former in antifungal applications.[2]
Antifungal Activity: An Indirect Comparison
The following table summarizes the in vitro antifungal activity of Pneumocandin B0 and its derivatives against various Candida species, providing an indication of the potency of the B0 scaffold.
| Fungal Species | Pneumocandin B0 Derivative (L-733,560) Mean MIC (µg/mL) |
| Candida albicans | 0.15 |
| Torulopsis glabrata | 0.2 |
| Candida tropicalis | 0.28 |
| Candida kefyr | 0.36 |
| Candida lusitaniae | 0.70 |
| Candida parapsilosis | 0.72 |
| Candida krusei | 0.78 |
| Candida guilliermondii | 1.25 |
| Data extracted from Vazquez et al., 1995. |
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
Both Pneumocandin B0 and C0, as members of the pneumocandin family, are understood to share the same mechanism of action: the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex. This enzyme is essential for the formation of the fungal cell wall, and its inhibition leads to cell lysis and fungal cell death.
References
A Comparative Analysis of Pneumocandin C0 and Caspofungin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal agents Pneumocandin C0 and Caspofungin, focusing on their efficacy, mechanisms of action, and the experimental data supporting their activity. This document is intended to serve as a resource for researchers and professionals involved in antifungal drug development and evaluation.
Introduction
This compound and Caspofungin belong to the echinocandin class of antifungal agents, a group of lipopeptides that inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. Caspofungin (formerly MK-0991 or L-743,872) is a semi-synthetic derivative of Pneumocandin B0, which is the parent compound of this compound, an isomer of Pneumocandin B0. Their shared mechanism of action offers a targeted approach to fungal infections with a high therapeutic index due to the absence of β-(1,3)-D-glucan in mammalian cells. This guide will delve into the available data to provide a comparative overview of these two compounds.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
Both this compound and Caspofungin exert their antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex. This enzyme is crucial for the formation of β-(1,3)-D-glucan polymers, which are responsible for maintaining the structural integrity of the fungal cell wall. The inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.
Figure 1: Mechanism of action of this compound and Caspofungin.
Comparative In Vitro Efficacy
Direct comparative in vitro studies between this compound and Caspofungin are limited in the available scientific literature. However, data on the individual activities of Caspofungin and other pneumocandins provide valuable insights.
Caspofungin In Vitro Activity
Caspofungin has demonstrated potent in vitro activity against a broad range of fungal pathogens, particularly Candida and Aspergillus species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Caspofungin against various clinical isolates.
Table 1: In Vitro Activity of Caspofungin against Candida Species
| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| C. albicans | 0.03 - >8 | 0.25 | 0.5 | [1] |
| C. glabrata | 0.03 - >8 | 0.25 | 0.5 | [1] |
| C. tropicalis | 0.03 - >8 | 0.25 | 0.5 | [1] |
| C. parapsilosis | 0.03 - >8 | 1 | 2 | [1] |
| C. krusei | 0.06 - >8 | 1 | 2 | [1] |
| C. guilliermondii | 0.12 - >8 | 4 | >8 |
Table 2: In Vitro Activity of Caspofungin against Aspergillus Species
| Aspergillus Species | MEC Range (µg/mL) | MEC50 (µg/mL) | MEC90 (µg/mL) | Reference |
| A. fumigatus | ≤0.015 - 0.5 | 0.03 | 0.06 | |
| A. flavus | ≤0.015 - 0.12 | 0.03 | 0.06 | |
| A. niger | ≤0.015 - 0.12 | 0.03 | 0.06 | |
| A. terreus | ≤0.015 - 0.5 | 0.03 | 0.12 |
MEC: Minimum Effective Concentration, the lowest drug concentration that produces abnormal hyphal growth.
This compound In Vitro Activity
Comparative In Vivo Efficacy
As with in vitro data, direct in vivo comparative studies between this compound and Caspofungin are scarce. The available data primarily focuses on the efficacy of Caspofungin in various animal models of fungal infections.
Caspofungin In Vivo Efficacy
Caspofungin has demonstrated significant efficacy in various animal models of disseminated candidiasis and aspergillosis.
Table 3: In Vivo Efficacy of Caspofungin in a Murine Model of Disseminated Candidiasis
| Animal Model | Fungal Strain | Treatment Regimen | Efficacy Endpoint | Results | Reference |
| Immunosuppressed Mice | C. albicans | 0.25 - 2.0 mg/kg/day (IV) | Reduction in kidney fungal burden | 80-100% of mice with sterile kidneys | |
| Immunosuppressed Mice | C. albicans | 0.5 and 1.0 mg/kg/day (IV) | Survival | 70% and 90% survival, respectively |
Table 4: In Vivo Efficacy of Caspofungin in a Murine Model of Disseminated Aspergillosis
| Animal Model | Fungal Strain | Treatment Regimen | Efficacy Endpoint | Results | Reference |
| Transiently Leukopenic Mice | A. fumigatus | ≥0.125 mg/kg/day (IV) | Prolonged survival | Significant prolongation of survival | |
| Chronically Leukopenic Mice | A. fumigatus | ≥0.5 mg/kg/day (IV) | Survival | 50-100% survival |
This compound In Vivo Efficacy
There is a lack of published in vivo efficacy data for this compound in animal models of fungal infections. Further research is required to establish its in vivo therapeutic potential and to enable a direct comparison with Caspofungin.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines for yeast and M38-A2 for filamentous fungi.
Figure 2: Workflow for in vitro antifungal susceptibility testing.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 cells/mL for yeast. The suspension is further diluted to achieve the final desired inoculum concentration.
-
Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., water or dimethyl sulfoxide). Serial twofold dilutions are then made in RPMI 1640 medium buffered with MOPS to the desired concentration range.
-
Microdilution Assay: The assay is performed in 96-well microtiter plates. Each well receives a standardized volume of the fungal inoculum and the antifungal agent dilution. Growth and sterility controls are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.
-
Endpoint Determination:
-
MIC (for yeasts): The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
MEC (for filamentous fungi): The MEC is the lowest drug concentration at which there is a visible change in hyphal morphology, such as the formation of short, stubby, and highly branched hyphae.
-
In Vivo Murine Model of Disseminated Candidiasis
The following protocol describes a common model used to evaluate the efficacy of antifungal agents against systemic Candida infections.
-
Animals: Immunocompetent or immunosuppressed mice (e.g., neutropenic) are used. Immunosuppression can be induced by agents like cyclophosphamide.
-
Infection: Mice are infected intravenously (IV) via the lateral tail vein with a standardized inoculum of Candida albicans (e.g., 1 x 105 CFU/mouse).
-
Treatment: Treatment with the antifungal agent (e.g., Caspofungin) is typically initiated a few hours after infection and administered daily for a specified duration (e.g., 7 days). The drug is usually administered intravenously or intraperitoneally. A vehicle control group receives the drug-free vehicle.
-
Efficacy Assessment:
-
Survival: Mice are monitored daily, and the survival rate is recorded over a period of time (e.g., 21-30 days).
-
Fungal Burden: At the end of the treatment period, or at specified time points, mice are euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue. A significant reduction in fungal burden in the treated group compared to the control group indicates efficacy.
-
Conclusion
Both this compound and Caspofungin are potent inhibitors of fungal β-(1,3)-D-glucan synthesis, a well-validated target for antifungal therapy. Caspofungin has been extensively studied and has demonstrated broad-spectrum in vitro activity and significant in vivo efficacy against common fungal pathogens like Candida and Aspergillus.
While direct comparative data for this compound is limited, its known potent inhibitory activity against the target enzyme suggests it holds promise as an antifungal agent. Further in vitro and in vivo studies are crucial to fully characterize the efficacy of this compound and to establish a direct comparison with Caspofungin. Such studies would be invaluable for the scientific community and could potentially lead to the development of new therapeutic options for invasive fungal infections. The detailed experimental protocols provided in this guide can serve as a foundation for designing and conducting such comparative efficacy studies.
References
A Head-to-Head Comparison of Pneumocandin and Echinocandin Derivatives in Antifungal Drug Development
Echinocandins represent a cornerstone in the treatment of invasive fungal infections, prized for their potent, targeted mechanism of action and favorable safety profile. This class of cyclic lipopeptides functions by inhibiting β-(1,3)-D-glucan synthase, an essential enzyme in the fungal cell wall that is absent in mammals.[1][2] Pneumocandins are a naturally occurring subset of echinocandins, originally isolated from the fungus Glarea lozoyensis.[1][3] The most notable member, pneumocandin B0, serves as the direct precursor for the semi-synthetic drug caspofungin, one of the first echinocandins approved for clinical use.[1] Other clinically vital echinocandins, such as anidulafungin and micafungin, are derived from different natural products—echinocandin B and FR901379, respectively. This guide provides a detailed, data-driven comparison of these derivatives for researchers and drug development professionals.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
All echinocandin and pneumocandin derivatives share a unified mechanism of action. They non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex located in the fungal plasma membrane. This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a critical polymer that provides structural integrity to the fungal cell wall. By disrupting this process, echinocandins compromise the cell wall, leading to osmotic instability and cell death, an effect that is fungicidal against most Candida species.
Caption: Inhibition of β-(1,3)-D-glucan synthase by echinocandins disrupts cell wall integrity.
Quantitative Performance Data
The in vitro potency and in vivo efficacy of antifungal agents are critical metrics for comparison. While all echinocandins target the same enzyme, structural differences arising from their precursor molecules (e.g., pneumocandin B0 vs. echinocandin B) and subsequent semi-synthetic modifications lead to variations in their activity spectrum, potency, and pharmacokinetic profiles.
In Vitro Antifungal Activity
Minimum Inhibitory Concentration (MIC) is a standard measure of in vitro potency. The data below, compiled from multiple studies, compares the activity of caspofungin (pneumocandin-derived) with other key echinocandins against clinically relevant fungal pathogens.
Table 1: Comparative In Vitro Activity (MIC, µg/mL) of Echinocandin Derivatives
| Organism | Caspofungin (Pneumocandin B0 Derivative) | Anidulafungin | Micafungin | Reference(s) |
|---|---|---|---|---|
| Candida albicans | 0.12 - 1 | ≤0.03 - 0.12 | ≤0.015 - 0.12 | |
| Candida glabrata | 0.04 (GM) | 0.10 (GM) | 0.02 (GM) | |
| Candida parapsilosis | 0.25 - 2 | 0.5 - 4 | 0.12 - 2 | |
| Aspergillus fumigatus (MEC) | 0.5 - 1 | 0.03 | 0.06 - 0.12 |
Note: Values are ranges or Geometric Mean (GM) as indicated. MICs for Aspergillus spp. are often reported as Minimum Effective Concentration (MEC), which reflects morphological changes rather than complete growth inhibition.
Studies have shown that against C. glabrata, micafungin and caspofungin can exhibit greater in vitro potency than anidulafungin. However, most echinocandins show reduced activity against C. parapsilosis.
In Vivo Efficacy and Pharmacokinetics
Animal models provide essential data on how in vitro activity translates to in vivo efficacy. The development of novel derivatives, such as CD101 (rezafungin), has focused on improving pharmacokinetic properties, particularly half-life, to allow for less frequent dosing.
Table 2: Comparative In Vivo Efficacy and Pharmacokinetic Parameters
| Compound | Model / Species | Key Finding | Parameter | Value | Reference(s) |
|---|---|---|---|---|---|
| Caspofungin | Murine Candidiasis (C. glabrata) | Active at doses of 0.25 mg/kg/day | Kidney Burden | Dose-dependent reduction | |
| Anidulafungin | Murine Candidiasis (C. glabrata) | Active at doses of 5 mg/kg/day | Kidney Burden | Dose-dependent reduction | |
| Micafungin | Murine Candidiasis (C. glabrata) | Active at doses of 1 mg/kg/day | Kidney Burden | Dose-dependent reduction | |
| CD101 (Rezafungin) | Beagle Dog (Pharmacokinetics) | Significantly longer half-life than anidulafungin | Half-life (t½) | 53.1 hours |
| Anidulafungin | Beagle Dog (Pharmacokinetics) | Comparator for novel derivatives | Half-life (t½) | 11.6 hours | |
In vivo studies against resistant C. glabrata strains showed that micafungin was active starting from 1 mg/kg/day, whereas caspofungin required higher doses of 5 or 10 mg/kg/day to be effective. The extended half-life of newer derivatives like CD101 demonstrates a significant advancement in echinocandin pharmacology, aiming to overcome the limitations of daily intravenous infusions required for current therapies.
Experimental Protocols
Standardized methodologies are crucial for the accurate comparison of antifungal agents. Key experimental protocols are detailed below.
Protocol 1: Broth Microdilution for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27-A for yeasts.
-
Inoculum Preparation: Fungal isolates are grown on agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Drug Dilution: The antifungal agents are serially diluted in 96-well microtiter plates using RPMI 1640 medium.
-
Incubation: The prepared inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control well. For Aspergillus, the MEC is read microscopically as the lowest concentration causing the formation of abnormal, branched hyphae.
Protocol 2: Murine Model of Disseminated Candidiasis
This in vivo model assesses the efficacy of antifungal compounds in a systemic infection.
-
Infection: Immunocompetent or neutropenic mice are infected via intravenous (tail vein) injection with a standardized inoculum of a Candida species (e.g., 10⁵ CFU/mouse).
-
Treatment: Treatment with the test compound (e.g., caspofungin, anidulafungin) or vehicle control begins at a set time post-infection. Drugs are typically administered once daily via intraperitoneal or intravenous injection for a defined period (e.g., 4-7 days).
-
Efficacy Endpoint: At the end of the treatment period, mice are euthanized. Kidneys are aseptically removed, homogenized, and serially diluted.
-
Fungal Burden Quantification: The dilutions are plated on nutrient agar. After incubation, colony-forming units (CFUs) are counted to determine the fungal burden per gram of kidney tissue. Efficacy is measured as the log10 reduction in CFU/gram compared to the control group.
Caption: A typical workflow for the discovery and evaluation of new echinocandin derivatives.
Conclusion
The comparative analysis of pneumocandin and other echinocandin derivatives reveals a class of antifungals unified by a potent mechanism of action but distinguished by important variations in their biological and pharmacological properties. Caspofungin, derived from pneumocandin B0, remains a critical therapeutic agent, though newer semi-synthetic and fully synthetic derivatives demonstrate ongoing innovation in the field. Head-to-head comparisons show differences in in vitro potency against specific pathogens like C. glabrata and significant improvements in pharmacokinetic profiles in next-generation compounds like rezafungin (CD101). For researchers, these findings underscore the value of continued structure-activity relationship studies to optimize the spectrum, potency, and dosing convenience of this indispensable class of antifungal drugs.
References
A Comparative Guide to Validating HPLC-MS Methods for Pneumocandin Isomer Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Pneumocandin isomers is critical in the development and manufacturing of antifungal therapeutics, such as Caspofungin. Pneumocandins are a class of lipopeptide echinocandins that inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. During the fermentation process for the production of Pneumocandin B0, the precursor to Caspofungin, several closely related isomers, such as Pneumocandin C0, are also produced.[1] These isomers can have different biological activities and toxicological profiles, necessitating their accurate separation and quantification. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a powerful analytical technique for this purpose.
This guide provides a comparative overview of different HPLC-MS methods for the analysis of Pneumocandin isomers, with a focus on method validation in accordance with international guidelines such as those from the International Council for Harmonisation (ICH).
Comparison of HPLC-MS Methods for Pneumocandin Isomer Analysis
The separation of Pneumocandin isomers, particularly the structurally similar Pneumocandin B0 and C0, presents a significant analytical challenge. Reversed-phase chromatography has been reported to be ineffective for separating these isomers.[2] Therefore, alternative chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) and normal-phase chromatography are preferred.
Below is a comparison of two HPLC-MS methods derived from the literature for the separation and analysis of Pneumocandin isomers.
Table 1: Comparison of HPLC-MS Methodologies
| Parameter | Method 1 (HILIC-based) | Method 2 (Normal Phase-based) |
| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | Normal Phase Chromatography |
| Stationary Phase | Unmodified Silica or HILIC | Silica Gel |
| Mobile Phase | Acetonitrile/Ammonium Acetate Buffer | Ethyl Acetate/Methanol/Water |
| Detection | Mass Spectrometry (MS) | Mass Spectrometry (MS) |
| Key Advantage | Good separation of polar isomers, volatile mobile phase compatible with MS | Established method for isomer separation |
| Potential Challenge | Requires careful control of mobile phase water content for reproducibility | Less volatile mobile phase components may require optimization for MS compatibility |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method.
Method 1: HILIC-MS Protocol
This method is suitable for the separation of polar Pneumocandin isomers.
1. Sample Preparation:
-
Dissolve the Pneumocandin sample in the initial mobile phase to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: Supelco Ascentis Si HILIC (15 cm x 2.1 mm, 5 µm)[3]
-
Mobile Phase: 87% (v/v) Acetonitrile and 13% (v/v) 0.1% (w/w) Ammonium Acetate pH 4.5[3]
-
Flow Rate: 0.2 mL/min[3]
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative Mode
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of specific isomers.
Method 2: Normal Phase HPLC-MS Protocol
This method has been traditionally used for the separation of Pneumocandin isomers.
1. Sample Preparation:
-
Dissolve the Pneumocandin sample in the mobile phase. Due to lower solubility in normal phase solvents, a co-solvent might be necessary.
-
Filter the sample through a 0.45 µm PTFE syringe filter.
2. Chromatographic Conditions:
-
Column: KR60-SIL column
-
Mobile Phase: Ethyl acetate–methanol–water (84:9:7, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
3. Mass Spectrometric Detection:
-
Ionization Mode: ESI, Positive Mode
-
Scan Mode: Full scan for identification or SIM/MRM for quantification.
Method Validation Data
The validation of an analytical method ensures its suitability for the intended purpose. The following tables summarize the key validation parameters as per ICH guidelines. While specific quantitative data for Pneumocandin isomer analysis is not always publicly available in a consolidated format, the tables below provide a template of expected performance characteristics based on typical HPLC-MS method validations.
Table 2: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N > 2000 |
| Resolution (Rs) | Rs > 1.5 between critical isomer pairs |
Table 3: Validation Parameters
| Parameter | Method 1 (HILIC-based) - Representative Data | Method 2 (Normal Phase-based) - Representative Data | Acceptance Criteria (ICH Q2(R1)) |
| Specificity | Baseline separation of Pneumocandin B0 and C0 | Good resolution between B0 and C0 isomers | The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present. |
| Linearity (R²) | > 0.995 | > 0.995 | R² ≥ 0.99 |
| Range (µg/mL) | 0.1 - 100 | 0.5 - 100 | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity. |
| Precision (%RSD) | |||
| - Repeatability | < 2% | < 2% | For drug substance, RSD ≤ 1% is often expected. For impurities, it can be higher. |
| - Intermediate Precision | < 3% | < 3% | |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | For drug substance, typically 98.0% to 102.0%. For impurities, it depends on the concentration. |
| Limit of Detection (LOD) (µg/mL) | ~0.05 | ~0.1 | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | ~0.1 | ~0.5 | Signal-to-noise ratio of 10:1 |
| Robustness | Unaffected by small, deliberate changes in mobile phase composition, pH, and flow rate. | Unaffected by minor variations in mobile phase composition and flow rate. | The reliability of an analytical procedure with respect to deliberate variations in method parameters. |
Note: The quantitative data in Table 3 for Method 1 and 2 are representative values based on typical HPLC-MS method performance and should be established during in-house validation studies.
Experimental Workflow and Validation Logic
The following diagrams illustrate the general workflow for validating an HPLC-MS method for Pneumocandin isomer analysis and the logical relationship between the key validation parameters.
Caption: Experimental Workflow for HPLC-MS Method Validation.
Caption: Interrelationship of Key Method Validation Parameters.
Conclusion
The selection of an appropriate HPLC-MS method for the analysis of Pneumocandin isomers is dependent on the specific requirements of the analysis, including the desired resolution, sensitivity, and sample throughput. Both HILIC and normal-phase chromatography offer viable solutions for the separation of these challenging isomers. Regardless of the method chosen, rigorous validation in accordance with ICH guidelines is imperative to ensure the generation of reliable and accurate data, which is fundamental for regulatory submissions and ensuring product quality and patient safety. The experimental protocols and validation frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to establish and validate robust HPLC-MS methods for Pneumocandin isomer analysis.
References
Cross-resistance studies of Pneumocandin C0 in azole-resistant fungi
A Comparative Analysis of its Efficacy and Mechanism of Action
The rise of azole-resistant fungal pathogens presents a formidable challenge in clinical settings, necessitating the exploration of alternative antifungal agents. Pneumocandin C0, a naturally occurring lipopeptide of the echinocandin class, and its semi-synthetic derivatives, represent a promising therapeutic avenue. This guide provides a comparative analysis of the in vitro activity of pneumocandins against azole-resistant fungi, supported by experimental data and detailed methodologies. By inhibiting β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall synthesis, pneumocandins exhibit a distinct mechanism of action that circumvents common azole resistance pathways.
Comparative Efficacy Against Azole-Resistant Candida Species
Extensive in vitro studies have demonstrated the potent activity of pneumocandin derivatives against a wide spectrum of Candida species, including those exhibiting high-level resistance to azole antifungals like fluconazole. The data presented below is primarily for the semi-synthetic derivative L-743,872 (Caspofungin), a direct descendant of Pneumocandin B0/C0, due to the limited public data on the C0 isomer itself. The mechanism of action, however, remains identical.
| Fungal Species | Azole Susceptibility | L-743,872 (Pneumocandin Derivative) MIC₅₀ (µg/mL) | Fluconazole MIC₅₀ (µg/mL) | Itraconazole MIC₅₀ (µg/mL) |
| Candida albicans | Susceptible | 0.20 | 0.78 | 0.05 |
| Candida albicans | Resistant | 0.20 | >100 | >1.6 |
| Candida glabrata | Susceptible | 0.20 | 6.25 | 0.40 |
| Candida glabrata | Resistant | 0.20 | >100 | >1.6 |
| Candida tropicalis | Susceptible | 0.20 | 1.6 | 0.10 |
| Candida tropicalis | Resistant | 0.20 | >100 | >1.6 |
| Candida parapsilosis | Susceptible | 0.20 | 0.78 | 0.10 |
| Candida krusei | Intrinsically Resistant | 0.40 | 50 | 0.78 |
Data compiled from studies evaluating the in vitro activity of the pneumocandin L-743,872.[1][2][3]
The data clearly indicates that the pneumocandin derivative maintains high potency (low MIC₅₀ values) against Candida isolates that are highly resistant to fluconazole and itraconazole. This lack of cross-resistance is a critical advantage.
Activity Against Azole-Resistant Aspergillus fumigatus
While echinocandins are generally considered fungistatic against Aspergillus species, they still represent a valuable therapeutic option, particularly in combination therapies. Azole resistance in Aspergillus fumigatus, often driven by mutations in the cyp51A gene, is a growing concern.
| Aspergillus fumigatus Strain Type | Resistance Mechanism | Caspofungin MEC (µg/mL) | Voriconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) |
| Wild-Type | - | ≤0.125 | ≤1.0 | ≤1.0 |
| TR₃₄/L98H | cyp51A mutation | ≤0.125 | 2 - 16 | >8 |
| TR₄₆/Y121F/T289A | cyp51A mutation | ≤0.125 | >8 | >16 |
MEC (Minimum Effective Concentration) is used for echinocandins against molds, reflecting morphological changes rather than complete growth inhibition. Data is representative of typical values found in surveillance studies.[4][5]
As shown, the efficacy of caspofungin is unaffected by the common mutations that confer high-level resistance to voriconazole and itraconazole in Aspergillus fumigatus.
Mechanisms of Action and Resistance
The distinct mechanisms of action between azoles and pneumocandins are the basis for the lack of cross-resistance.
Caption: Mechanisms of action for azoles and this compound.
Azoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of the fungal cell membrane. Resistance typically arises from mutations in the target enzyme or from the overexpression of efflux pumps that expel the drug. Pneumocandins, conversely, inhibit β-(1,3)-D-glucan synthase, disrupting cell wall synthesis and leading to osmotic instability and cell death. This fundamental difference means that the common mechanisms of azole resistance do not affect the activity of pneumocandins.
Experimental Protocols
The data presented in this guide is primarily generated using the broth microdilution method to determine Minimum Inhibitory Concentrations (MICs), following guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27 document for yeasts.
Broth Microdilution MIC Assay (Adapted from CLSI M27)
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The pneumocandin compound and comparator azoles are reconstituted in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in 96-well microtiter plates to create a range of concentrations.
-
Inoculation and Incubation: Each well containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included on each plate. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for some agent/organism combinations) compared to the drug-free growth control. For echinocandins against molds like Aspergillus, the Minimum Effective Concentration (MEC) is often determined, which is the lowest drug concentration that leads to the growth of small, abnormal, branched hyphae, observed microscopically.
Caption: Experimental workflow for assessing cross-resistance.
Conclusion
This compound and its derivatives demonstrate excellent in vitro activity against a broad range of azole-resistant fungal pathogens. Their unique mechanism of action, targeting the fungal cell wall rather than the cell membrane, ensures that the common mechanisms of azole resistance do not confer cross-resistance. This makes the pneumocandin class a vital component in the armamentarium against difficult-to-treat fungal infections, offering a much-needed alternative for patients with infections caused by azole-resistant strains. Further clinical investigation is warranted to fully realize the therapeutic potential of these compounds in managing invasive fungal diseases.
References
- 1. In vitro activity of a new pneumocandin antifungal, L-743,872, against azole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of a new pneumocandin antifungal, L-743,872, against azole-susceptible and -resistant Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fungalinfectiontrust.org [fungalinfectiontrust.org]
A Comparative Analysis of the Hemolytic Activity of Pneumocandin Analogues
For Researchers, Scientists, and Drug Development Professionals
The development of echinocandin antifungals, such as Caspofungin derived from Pneumocandin B0, has marked a significant advancement in treating invasive fungal infections. A critical aspect of preclinical safety assessment for these lipopeptide drug candidates is their hemolytic potential. The structure of the acyl lipid side chain has been identified as a key determinant of this activity, with branched chains generally exhibiting lower hemolytic potential than linear chains.[1]
Comparative Hemolytic Activity of Pneumocandin B0 Analogues
A study on new pneumocandin congeners provides valuable quantitative data on their hemolytic effects relative to the parent compound, Pneumocandin B0. The data underscores the influence of the lipid side chain on red blood cell lysis.
| Compound | Description | Concentration (µg/mL) | Hemolysis (%) | Relative Hemolytic Activity vs. Pneumocandin B0 |
| Pneumocandin B0 | Natural fermentation product | 25.6 | ~5% | Baseline |
| Pneumocandin I (5) | Analogue with a pentadecanoic acid side chain | 25.6 | ~5% | Similar to Pneumocandin B0 |
| Analogue 7 | Analogue with a palmitic acid side chain | 25.6 | >20% | Higher than Pneumocandin B0 |
Data sourced from: Chen, L., et al. (2016). Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity. ACS Chemical Biology, 11(10), 2724–2733.
The Structural Isomer: Pneumocandin C0
This compound is a positional isomer of Pneumocandin B0, produced by the fungus Glarea lozoyensis. The key structural difference lies in the hydroxylation of a proline residue within the cyclic hexapeptide core: Pneumocandin B0 contains a 3-hydroxyproline, whereas this compound has a 4-hydroxyproline. The production of this compound is often considered a byproduct in the fermentation process for Pneumocandin B0 and is typically minimized through process optimization.[2]
Due to its status as a minor product, there is a notable absence of direct, publicly available studies comparing the hemolytic activity of this compound analogues with their Pneumocandin B0 counterparts. However, given that the primary determinant of hemolytic activity in echinocandins is the lipid side chain, it can be hypothesized that the isomeric difference in the peptide core might have a less pronounced effect on hemolysis compared to variations in the N-acyl tail. Further empirical studies are necessary to confirm this hypothesis.
Experimental Protocols
A detailed understanding of the methodologies used to assess hemolytic activity is essential for the replication and validation of experimental findings.
In Vitro Hemolysis Assay
This protocol is adapted from the methodology described in the evaluation of new pneumocandin side-chain analogues.[1]
Objective: To determine the percentage of red blood cell (RBC) lysis caused by pneumocandin analogues.
Materials:
-
Freshly collected red blood cells (e.g., from mouse or human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Pneumocandin analogues (dissolved in a suitable solvent, e.g., DMSO, and then diluted in PBS)
-
Triton X-100 (or other suitable detergent) for positive control (100% hemolysis)
-
PBS for negative control (0% hemolysis)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
RBC Preparation:
-
Centrifuge whole blood to pellet the RBCs.
-
Wash the RBC pellet with PBS (typically 3-5 times) to remove plasma and buffy coat.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of the pneumocandin analogues to individual wells.
-
Include wells for the positive control (RBCs in Triton X-100) and negative control (RBCs in PBS only).
-
Add the 2% RBC suspension to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
-
-
Centrifugation:
-
Centrifuge the plate to pellet intact RBCs and cell debris.
-
-
Measurement:
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm or 577 nm).
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Visualizing the Experimental Workflow and Potential Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for the hemolysis assay and a hypothetical signaling pathway for lipopeptide-induced hemolysis.
Conclusion and Future Directions
The available data strongly indicate that the structure of the acyl side chain of pneumocandin analogues is a critical factor in determining their hemolytic activity. Analogues with branched lipid tails, such as Pneumocandin B0, are demonstrably less hemolytic than those with certain linear side chains. While direct comparative data for this compound analogues are currently unavailable, the established hemolytic assay protocol provides a clear framework for future studies.
For drug development professionals, these findings underscore the importance of careful side-chain engineering to mitigate hemolytic toxicity. Future research should prioritize the direct comparative evaluation of this compound and B0 analogues to fully elucidate the structure-activity relationship and guide the design of the next generation of safe and effective echinocandin antifungals. Further investigation into the precise molecular interactions between these lipopeptides and the erythrocyte membrane will also be instrumental in understanding and predicting hemolytic potential.
References
A Comparative Guide to the Efficacy of Pneumocandin C0 and Other Echinocandins Against Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of pneumocandins, with a focus on Pneumocandin C0, against the pathogenic mold Aspergillus fumigatus. Due to a lack of specific comparative studies on this compound, this document leverages available data on the broader class of pneumocandins and clinically approved echinocandins to provide a comprehensive analysis. The information presented is intended to support research and development efforts in the field of antifungal therapeutics.
Executive Summary
In Vitro Efficacy Comparison
The in vitro activity of echinocandins against Aspergillus fumigatus is typically measured by the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of abnormal, compact hyphal forms.
Table 1: Comparative In Vitro Activity of Echinocandins against Aspergillus fumigatus
| Antifungal Agent | Aspergillus fumigatus MEC Range (µg/mL) | Reference |
| Caspofungin | 0.015 - 2 | |
| Micafungin | ≤0.125 | |
| Anidulafungin | 0.007 - 0.015 | |
| Pneumocandin B0 | 0.015 - 2 | |
| This compound | No data available | |
| L-733,560 (Pneumocandin derivative) | Activity demonstrated by agar diffusion |
Note: Direct comparison of MEC values across different studies should be done with caution due to variations in testing methodologies.
In Vivo Efficacy Comparison
Animal models of invasive aspergillosis are crucial for evaluating the in vivo efficacy of antifungal agents. Survival rate is a key endpoint in these studies.
Table 2: Comparative In Vivo Efficacy of Pneumocandins and Echinocandins in Rodent Models of Pulmonary Aspergillosis
| Antifungal Agent | Animal Model | Dosing Regimen | Survival Rate (%) | Control Survival Rate (%) | Reference |
| L-693,989 (Pneumocandin) | Rat | 5 mg/kg IP q12h | 60 | 20 | |
| L-731,373 (Pneumocandin) | Rat | 5 mg/kg IP q12h | 80 | 20 | |
| L-733,560 (Pneumocandin) | Rat | 5 mg/kg IP q12h | 90 | 20 | |
| L-733,560 (Pneumocandin) | Rat | 0.625 mg/kg IP q12h | 100 | 25 | |
| Amphotericin B | Rat | 0.5 mg/kg IP q12h | 87.5 | 25 | |
| Caspofungin | Mouse | 1, 5, or 10 mg/kg/day | Prolonged survival | - | |
| Anidulafungin | Mouse | 1 and 5 mg/kg/day | Prolonged survival | - | |
| Micafungin | Mouse | 1 mg/kg BID | Significantly prolonged survival | - | |
| This compound | No data available | No data available | No data available | No data available |
IP: Intraperitoneal; q12h: every 12 hours; BID: twice a day.
Mechanism of Action: Echinocandin Signaling Pathway
Echinocandins, including pneumocandins, exert their antifungal effect by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and cell death.
References
Comparative Analysis of Glucan Synthase Inhibition by Pneumocandins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of various pneumocandins on fungal (1,3)-β-D-glucan synthase. The data presented is compiled from publicly available experimental studies and is intended to serve as a resource for understanding the structure-activity relationships and comparative efficacy of this important class of antifungal agents.
Pneumocandins are a class of lipopeptide antibiotics that exhibit potent antifungal activity by non-competitively inhibiting (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis.[1][2] This enzyme is a prime target for antifungal drug development due to its absence in mammalian cells, offering a high degree of selective toxicity. This guide presents a comparative analysis of the glucan synthase inhibitory activity of various pneumocandins and related echinocandins, supported by experimental data and detailed methodologies.
Quantitative Comparison of Glucan Synthase Inhibition
The inhibitory potency of pneumocandins and other echinocandins against (1,3)-β-D-glucan synthase is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for various pneumocandin analogs and comparator echinocandins against glucan synthase from different fungal species. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Fungal Species | Glucan Synthase IC50 (µg/mL) | Reference |
| Pneumocandin A₀ | Candida albicans ATCC 10231 | 3.43 ± 1.09 | [3] |
| Pneumocandin B₀ | Schizosaccharomyces pombe | ~10 | [4] |
| Pneumocandin I (C15 side chain) | Candida albicans ATCC 10231 | 1.15 ± 0.11 | [3] |
| Acrophiarin (C14 side chain) | Candida albicans ATCC 10231 | 2.53 ± 0.31 | |
| Pneumocandin congener (C16 side chain) | Candida albicans ATCC 10231 | 0.82 ± 0.09 | |
| Caspofungin (Pneumocandin B₀ derivative) | Candida albicans | 0.24 µM (0.29 µg/mL) | |
| Caspofungin | Schizosaccharomyces pombe | ~0.1 | |
| Micafungin | Candida glabrata | Geometric Mean MIC: 0.02 µg/mL | |
| Anidulafungin | Candida glabrata | Geometric Mean MIC: 0.10 µg/mL |
Mechanism of Action: Targeting the FKS1 Subunit
Pneumocandins exert their antifungal effect by specifically targeting the FKS1 subunit of the (1,3)-β-D-glucan synthase enzyme complex. This inhibition disrupts the synthesis of β-glucan polymers, leading to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.
Experimental Protocols
A standardized in vitro assay is crucial for the comparative evaluation of glucan synthase inhibitors. The following is a generalized protocol based on commonly cited methodologies.
(1,3)-β-D-Glucan Synthase Inhibition Assay
1. Preparation of Fungal Microsomal Fractions (Enzyme Source):
-
Fungal Culture: Grow the desired fungal strain (e.g., Candida albicans) in a suitable liquid medium (e.g., YPD broth) to the mid-logarithmic phase of growth.
-
Cell Lysis: Harvest the fungal cells by centrifugation and wash them with a suitable buffer. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Disrupt the cells using mechanical methods such as a bead beater or French press.
-
Microsomal Fraction Isolation: Centrifuge the cell lysate at a low speed to remove whole cells and debris. Subject the resulting supernatant to ultracentrifugation to pellet the microsomal fraction, which contains the membrane-bound glucan synthase.
-
Enzyme Preparation: Resuspend the microsomal pellet in a storage buffer containing glycerol and store at -80°C until use.
2. Glucan Synthase Activity Assay:
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂), a GTP analog (e.g., GTPγS) to activate the enzyme, and the substrate, radiolabeled UDP-[¹⁴C]glucose.
-
Inhibitor Addition: Add varying concentrations of the pneumocandin or other test compounds to the reaction mixture. Include a control with no inhibitor.
-
Enzyme Reaction: Initiate the reaction by adding the prepared microsomal fraction to the reaction mixture. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Product Precipitation: Stop the reaction by adding a precipitating agent like trichloroacetic acid (TCA).
-
Product Collection and Quantification: Collect the precipitated radiolabeled (1,3)-β-D-glucan product by filtration through glass fiber filters. Wash the filters to remove unincorporated UDP-[¹⁴C]glucose.
-
Data Analysis: Determine the amount of radioactivity on the filters using a scintillation counter. Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of glucan synthase inhibitors.
This guide provides a foundational understanding of the comparative efficacy of pneumocandins as glucan synthase inhibitors. For further in-depth analysis and specific experimental details, researchers are encouraged to consult the primary literature cited. The continued exploration of pneumocandin analogs holds promise for the development of novel and more effective antifungal therapies.
References
- 1. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel antifungal (1,3)-beta-D-glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
